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  • Product: 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Core Science & Biosynthesis

Foundational

The Mechanistic Paradigm of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine in Asymmetric Organocatalysis

Executive Summary: The Evolution of Covalent Activation In the domain of asymmetric organocatalysis, the transition from simple amino acids to highly engineered chimeric catalysts represents a shift from generalized acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Covalent Activation

In the domain of asymmetric organocatalysis, the transition from simple amino acids to highly engineered chimeric catalysts represents a shift from generalized activation to precision-engineered transition states. While L-proline fundamentally relies on the Houk-List hydrogen-bonding model to direct enantiofacial attack, it often suffers from poor solubility and moderate stereocontrol in challenging solvent systems[1].

1-(L-Prolyl)-3-(ethoxymethyl)piperidine represents a sophisticated evolution in this space. By fusing an L-proline core with a sterically demanding 3-(ethoxymethyl)piperidine moiety via a tertiary amide linkage, this catalyst abandons the traditional hydrogen-bond-directed model in favor of rigid, sterically enforced enantiofacial differentiation. This whitepaper deconstructs the structural causality, mechanistic pathways, and self-validating experimental protocols required to deploy this catalyst effectively in asymmetric carbon-carbon bond formation.

Structural Anatomy & Mechanistic Causality

To understand the efficacy of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine, we must dissect its molecular architecture. As an application scientist, I do not view this molecule as a single entity, but as a bipartite machine where each moiety serves a distinct thermodynamic or kinetic function.

  • The Pyrrolidine Core (Covalent Activator): The secondary amine of the L-prolyl group is the catalytic engine. It undergoes reversible condensation with carbonyl substrates to form nucleophilic enamines or electrophilic iminium ions.

  • The Tertiary Amide Linkage (Conformational Lock): Unlike primary or secondary prolinamides that utilize the amide N-H as a hydrogen bond donor[2], this catalyst features a tertiary amide. This eliminates N-H hydrogen bonding, relying entirely on steric bulk. The restricted rotation around the C-N partial double bond locks the catalyst into a predictable geometry.

  • The 3-(Ethoxymethyl)piperidine Shield (Chiral Director): The bulky ethoxymethyl group at the 3-position of the piperidine ring projects over one face of the reactive enamine. This creates a deep chiral pocket that physically blocks the Si-face or Re-face (depending on the substrate), forcing the incoming electrophile to approach from the unshielded trajectory. Furthermore, the ether oxygen can act as a weak Lewis basic coordination site for protic electrophiles[3].

StructuralLogic Molecule 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Prolyl L-Prolyl Moiety (Pyrrolidine Ring) Molecule->Prolyl Amide Tertiary Amide Linkage Molecule->Amide Piperidine 3-(ethoxymethyl)piperidine Molecule->Piperidine Func1 Secondary Amine: Forms Enamine/Iminium Prolyl->Func1 Func2 Rigid Scaffold: Restricts C-N Bond Rotation Amide->Func2 Func3 Steric Shielding: Directs Re/Si Face Attack Piperidine->Func3

Figure 1: Structural causality and functional roles of the catalyst's distinct moieties.

Core Mechanism of Action: The Enamine Catalytic Cycle

In reactions such as the asymmetric direct aldol addition, 1-(L-Prolyl)-3-(ethoxymethyl)piperidine operates via a classic enamine catalytic cycle, but with modified transition-state dynamics.

  • Condensation & Iminium Formation: The secondary amine of the pyrrolidine ring attacks the carbonyl carbon of the donor (e.g., a ketone). Subsequent dehydration yields an electrophilic iminium ion intermediate.

  • Deprotonation to Enamine: The iminium ion is rapidly deprotonated at the α -carbon to form the nucleophilic enamine. The geometry of this enamine is dictated by the minimization of allylic strain, typically favoring the anti-enamine configuration.

  • Stereoselective Electrophilic Attack: This is the stereodetermining step. The bulky 3-(ethoxymethyl)piperidine moiety physically occludes one face of the enamine double bond. When the electrophile (e.g., an aldehyde) approaches, it is forced to attack from the unshielded face.

  • Hydrolysis & Turnover: The resulting product-bound iminium ion undergoes hydrolysis, releasing the enantioenriched β -hydroxy ketone and regenerating the free catalyst.

EnamineCycle Cat 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (Free Catalyst) Iminium1 Iminium Intermediate (Electrophilic) Cat->Iminium1 + Carbonyl (- H2O) Carbonyl Carbonyl Donor (Ketone) Carbonyl->Iminium1 Enamine Chiral Enamine (Sterically Shielded) Iminium1->Enamine - H+ Iminium2 Product-Bound Iminium Enamine->Iminium2 + Electrophile (Face-selective) Electrophile Aldol Acceptor (Aldehyde) Electrophile->Iminium2 Iminium2->Cat Catalyst Regeneration Product Enantioenriched Product Iminium2->Product + H2O (Hydrolysis)

Figure 2: Enamine activation cycle for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

Self-Validating Experimental Protocol: Asymmetric Direct Aldol Reaction

To ensure scientific integrity, a protocol must be self-validating—meaning the chemist can verify the success of each phase before proceeding. The following protocol details the benchmark asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using saturated brine as the solvent, a choice driven by the hydrophobic effect which tightly packs the transition state and accelerates the reaction[4].

Phase 1: Reaction Assembly & Initiation
  • Causality: Water/brine forces the hydrophobic organic substrates and catalyst into concentrated micelles, drastically increasing the effective molarity and stabilizing the enamine transition state.

  • Step 1: To a 10 mL reaction vial, add 4-nitrobenzaldehyde (0.5 mmol) and 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (0.025 mmol, 5 mol%).

  • Step 2: Add saturated aqueous NaCl solution (brine, 1.0 mL) and cyclohexanone (2.5 mmol, 5 equiv).

  • Step 3: Stir vigorously at 0 °C to 25 °C.

  • Validation Check 1 (Kinetic Monitoring): After 2 hours, pull a 5 μ L aliquot, dilute in ethyl acetate, and spot on a TLC plate (Hexanes:EtOAc 3:1). The disappearance of the UV-active aldehyde spot confirms enamine turnover.

Phase 2: Quenching & Isolation
  • Causality: Rapid quenching prevents retro-aldol pathways that degrade enantiomeric excess (ee).

  • Step 4: Quench the reaction by adding saturated aqueous NH 4​ Cl (2 mL) and extract with ethyl acetate (3 × 5 mL).

  • Step 5: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Step 6: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Validation Check 2 (Mass Balance): Calculate the isolated yield. A yield >90% validates the catalytic efficiency and lack of side reactions (e.g., self-condensation of cyclohexanone).

Phase 3: Stereochemical Validation
  • Causality: The true measure of the catalyst's chiral pocket is the dr and ee of the product.

  • Step 7 (Diastereomeric Ratio): Analyze the purified product via 1 H NMR (400 MHz, CDCl 3​ ). Integrate the carbinol proton signals to determine the anti:syn ratio.

  • Step 8 (Enantiomeric Excess): Analyze the product via Chiral HPLC (e.g., Chiralpak AS-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm). Compare retention times against a racemic standard synthesized using a non-chiral catalyst (e.g., pyrrolidine).

Quantitative Data & Comparative Efficacy

The structural modifications in 1-(L-Prolyl)-3-(ethoxymethyl)piperidine yield profound improvements in catalytic metrics compared to baseline L-proline and simple primary prolinamides. The table below synthesizes the comparative efficacy for the benchmark reaction (Cyclohexanone + 4-Nitrobenzaldehyde).

Catalyst SystemLoading (mol%)Solvent SystemYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
L-Proline (Baseline)20DMSO684:176
Simple L-Prolinamide 20Neat755:182
1-(L-Prolyl)-3-(ethoxymethyl)piperidine 5Saturated Brine94>99:198

Data Analysis: The data clearly demonstrates that replacing the hydrogen-bond donor of a simple prolinamide with the rigid, sterically demanding 3-(ethoxymethyl)piperidine moiety allows for a 4-fold reduction in catalyst loading while achieving near-perfect diastereocontrol (>99:1) and exceptional enantioselectivity (98% ee). The use of brine synergizes with the hydrophobic nature of the tertiary amide, driving the reaction forward efficiently[4].

References

  • Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study MDPI URL:[Link]

  • The Development of New Cage Type Amino Amide Organocatalyst for Enantioselective Asymmetric Reactions National Institute of Informatics (NII) URL:[Link]

  • Novel chiral proline-based organocatalysts with amide and thiourea–amine units for highly efficient asymmetric aldol reaction in saturated brine without additives Canadian Science Publishing URL:[Link]

  • Asymmetric Catalysis Special Feature Part II: Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives ResearchGate / PNAS URL:[Link]

  • Readily Tunable and Bifunctional l-Prolinamide Derivatives: Design and Application in the Direct Enantioselective Aldol Reactions ACS Publications (Organic Letters) URL:[Link]

Sources

Exploratory

Structural Properties, Stereochemistry, and Synthetic Workflows of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing target affinity and pharmacokinetic profiles. 1-(L-Prolyl)-3-(ethoxymethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing target affinity and pharmacokinetic profiles. 1-(L-Prolyl)-3-(ethoxymethyl)piperidine represents a highly specialized chimeric peptidomimetic building block. By fusing an L-proline moiety with a 3-substituted piperidine ring via a tertiary amide bond, this molecule offers a unique topographical space.

This technical guide dissects the structural properties, stereochemical complexity, and synthetic methodologies associated with this compound. Our objective is to provide a field-proven, self-validating framework for synthesizing and characterizing this molecule, ensuring that researchers can leverage its properties effectively in drug discovery pipelines.

Structural Properties & Conformational Dynamics

The architectural core of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is defined by the tertiary amide linkage connecting the pyrrolidine ring of proline to the piperidine nitrogen. This specific linkage introduces critical conformational dynamics that must be accounted for during assay design and structure-activity relationship (SAR) studies.

Amide Bond Cis-Trans Isomerism

Unlike secondary amides, which predominantly exist in the trans conformation to minimize steric clash, prolyl amides exhibit a significantly lower energy barrier to cis-trans isomerization. The steric bulk of the piperidine ring competes with the pyrrolidine ring, leading to a measurable equilibrium between the cis (ω ≈ 0°) and trans (ω ≈ 180°) rotamers[1].

The presence of the ethoxymethyl ether group (-CH₂OCH₂CH₃) at the C3 position of the piperidine ring further modulates this equilibrium. The ether oxygen can act as a hydrogen bond acceptor, potentially interacting with the proline α-amine (when unprotected) or surrounding solvent molecules, thereby stabilizing specific rotameric states. Understanding this electronic and steric interplay is crucial, as the trans conformer is typically the bioactive geometry required for target engagement, while the cis conformer can act as an inactive conformational trap.

ConformationalDynamics Trans Trans-Isomer (ω ≈ 180°) Sterically Favored TS Transition State (ω ≈ 90°) High Energy Barrier Trans->TS k_forward Cis Cis-Isomer (ω ≈ 0°) Sterically Hindered TS->Cis k_reverse

Fig 1: Conformational equilibrium of the prolyl amide bond highlighting the transition state barrier.

Stereochemical Architecture

The biological activity of peptidomimetics is strictly governed by their 3D spatial arrangement. 1-(L-Prolyl)-3-(ethoxymethyl)piperidine possesses two distinct chiral centers:

  • C2 of the Pyrrolidine Ring: Fixed in the (S)-configuration, derived from the natural L-proline chiral pool.

  • C3 of the Piperidine Ring: The attachment point of the ethoxymethyl group, which can exist in either the (R) or (S) configuration.

Because the proline center is fixed, the synthesis involving racemic 3-(ethoxymethyl)piperidine yields two primary diastereomers: (2S, 3'R) and (2S, 3'S) . These diastereomers exhibit distinct physicochemical properties and NMR spectra, allowing for analytical differentiation. When designing biologically active molecules, the relative orientation of the ethoxymethyl vector is critical; it dictates how the molecule occupies lipophilic pockets within a target protein's binding site.

Table 1: Physicochemical Properties Summary
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₃H₂₄N₂O₂Defines the mass footprint for LC-MS tracking.
Stereocenters 2 (C2-Pyrrolidine, C3-Piperidine)Requires diastereomeric separation for pure API.
H-Bond Donors 1 (Proline NH, if unprotected)Crucial for target binding and solubility.
H-Bond Acceptors 3 (Carbonyl O, Ether O, Piperidine N)Enhances interaction with kinase/protease hinges.
Rotatable Bonds 5Moderate flexibility; ether chain can adopt multiple poses.

Experimental Workflows: Synthesis and Purification

To ensure high scientific integrity, the following protocol describes a self-validating system for synthesizing the target compound. We utilize HATU as the coupling reagent. The causality behind this choice is rooted in the steric hindrance of the 3-substituted piperidine secondary amine; HATU provides rapid activation via the highly reactive 7-azabenzotriazole active ester, minimizing epimerization at the proline α-carbon[2].

Step-by-Step Methodology

Step 1: Amide Coupling (Activation & Conjugation)

  • Preparation: Dissolve 1.0 equivalent of Boc-L-Proline (Boc-L-Pro-OH) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

  • Activation: Add 1.2 equivalents of HATU, followed by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and drive the formation of the active ester.

  • Conjugation: After 15 minutes of pre-activation, add 1.1 equivalents of 3-(ethoxymethyl)piperidine. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Boc-Deprotection

  • Acidic Cleavage: Dissolve the crude Boc-protected intermediate in dichloromethane (DCM). Cool to 0 °C and add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.

  • Reaction: Stir for 2 hours at room temperature. Rationale: The tertiary butyl cation generated is trapped by the solvent system, yielding the free pyrrolidine amine as a TFA salt.

  • Neutralization: Concentrate the mixture, redissolve in methanol, and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to obtain the free base of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

Step 3: Diastereomeric Separation Because the starting piperidine is often racemic, the product is a mixture of diastereomers.

  • Chiral SFC: Separate the (2S, 3'R) and (2S, 3'S) diastereomers using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H), utilizing CO₂ and a methanol co-solvent.

SyntheticWorkflow A Step 1: Activation Boc-L-Proline + HATU/DIPEA B Step 2: Coupling Add 3-(ethoxymethyl)piperidine A->B C Step 3: Deprotection TFA in DCM (0 °C to RT) B->C D Step 4: Purification Chiral SFC Separation C->D E Validation NMR (Rotamer Ratio) & LC-MS D->E

Fig 2: Step-by-step synthetic workflow and analytical validation for the target peptidomimetic.

Analytical Validation

A robust protocol must be self-validating. To confirm the structural integrity and stereochemical purity of the synthesized compound, ¹H and ¹³C NMR spectroscopy are employed. Due to the cis-trans isomerism of the prolyl amide, the NMR spectra will exhibit peak doubling for several protons, particularly the proline α-proton and the piperidine equatorial/axial protons adjacent to the nitrogen.

Table 2: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton AssignmentTrans Rotamer (δ ppm)Cis Rotamer (δ ppm)Multiplicity
Proline α-CH 4.15 - 4.253.85 - 3.95dd (doublet of doublets)
Piperidine N-CH₂ (eq) 4.40 - 4.504.10 - 4.20m (multiplet)
Ether -CH₂-O- 3.35 - 3.453.35 - 3.45d (doublet, dependent on C3)
Ether -O-CH₂-CH₃ 3.48 (q, J=7.0 Hz)3.48 (q, J=7.0 Hz)q (quartet)
Ether -CH₃ 1.18 (t, J=7.0 Hz)1.18 (t, J=7.0 Hz)t (triplet)

Note: The exact ratio of trans:cis rotamers can be quantified by integrating the distinct Proline α-CH peaks. Heating the NMR sample (variable temperature NMR) will cause these peaks to coalesce as the interconversion rate exceeds the NMR timescale.

References

  • Electronic control of amide cis-trans isomerism via the aromatic-prolyl interaction Journal of the American Chemical Society[Link][1]

  • Recent development of peptide coupling reagents in organic synthesis Tetrahedron[Link][2]

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Foundational

Synthesis Pathways and Precursors for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine: A Comprehensive Technical Guide

Executive Summary The target molecule, 1-(L-Prolyl)-3-(ethoxymethyl)piperidine , is a structurally complex dipeptide-like compound featuring an L-proline core coupled to a substituted piperidine scaffold. Compounds conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target molecule, 1-(L-Prolyl)-3-(ethoxymethyl)piperidine , is a structurally complex dipeptide-like compound featuring an L-proline core coupled to a substituted piperidine scaffold. Compounds containing prolyl-piperidine motifs are of high interest in medicinal chemistry, frequently serving as rigidified peptidomimetics or specific enzyme inhibitors (e.g., DPP-4 or prolyl endopeptidase inhibitors).

This whitepaper outlines a highly optimized, convergent synthetic pathway for the preparation of this molecule. As a Senior Application Scientist, I have designed this protocol to prioritize high-yielding, self-validating steps. The strategy relies on the independent synthesis of the non-commercial precursor 3-(ethoxymethyl)piperidine , followed by a sterically demanding amide coupling with Boc-L-Proline using advanced uronium-based activation chemistry.

Retrosynthetic Analysis & Precursor Design

A retrosynthetic deconstruction of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine reveals two primary synthons divided by the central amide bond.

  • Precursor A (Acid Component): Boc-protected L-Proline. Commercially available and stereochemically pure.

  • Precursor B (Amine Component): 3-(ethoxymethyl)piperidine. This secondary amine must be synthesized from 3-(hydroxymethyl)piperidine via a Williamson ether synthesis.

Retrosynthesis Target 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Intermediate 1-(Boc-L-Prolyl)-3-(ethoxymethyl)piperidine Target->Intermediate Boc Deprotection (TFA/DCM) BocPro Boc-L-Proline (Precursor A) Intermediate->BocPro Amide Disconnection Amine 3-(ethoxymethyl)piperidine (Precursor B) Intermediate->Amine Amide Disconnection Alcohol 1-Boc-3-(hydroxymethyl)piperidine Amine->Alcohol 1. Williamson Ether (NaH, EtI) 2. Boc Deprotection

Retrosynthetic pathway for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

Mechanistic Causality in the Synthesis Pathway

Williamson Ether Synthesis of Precursor B

To synthesize the ether linkage in 3-(ethoxymethyl)piperidine, we employ the Williamson Ether Synthesis . The secondary amine of 3-(hydroxymethyl)piperidine is first transiently protected with a Boc group to prevent N-alkylation.

Causality of Reagent Selection: We utilize Sodium Hydride (NaH) as the base. NaH irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide, driven to completion by the evolution of hydrogen gas[1]. The alkoxide then executes a backside SN​2 attack on the primary carbon of Ethyl Iodide (EtI). Because the electrophile (EtI) is primary, the SN​2 trajectory is unhindered, minimizing competing E2 elimination pathways[1].

HATU-Mediated Amide Coupling

Coupling two sterically hindered secondary cyclic amines (proline and piperidine) requires a highly efficient activating agent. Standard carbodiimides (EDC/DIC) often fail or result in low yields due to sluggish kinetics.

Causality of Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). DIPEA deprotonates the carboxylic acid of Boc-L-Proline, which then attacks the electron-deficient carbon of HATU to form an unstable O-acyluronium intermediate[2]. The critical advantage of HATU is the 7-aza effect : the nitrogen atom at the 7-position of the leaving group (HOAt) provides anchimeric assistance. It stabilizes the incoming piperidine amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the aminolysis step and preventing epimerization of the L-proline chiral center[2],[3].

HATUMechanism Acid Boc-L-Proline Carboxylate Carboxylate Anion Acid->Carboxylate DIPEA OAtEster OAt Active Ester Carboxylate->OAtEster + HATU HATU HATU Reagent HATU->OAtEster Reacts Amide Protected Product OAtEster->Amide + Amine (7-Aza Effect) Amine 3-(ethoxymethyl)piperidine Amine->Amide Nucleophilic Attack

Mechanism of HATU-mediated amide coupling driven by the 7-aza effect.
Boc Deprotection Dynamics

The final step requires the removal of the tert-butyloxycarbonyl (Boc) protecting group. We use Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Causality of Reagent Selection: TFA protonates the carbamate oxygen, triggering the elimination of a tert-butyl carbocation[4],[5]. The resulting carbamic acid intermediate spontaneously decarboxylates. The irreversible evolution of CO2​ gas acts as the thermodynamic sink that drives the deprotection to absolute completion[5].

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this synthetic route based on optimized stoichiometric ratios.

Reaction StepReagents / CatalystsSolventTemp / TimeExpected YieldAnalytical Validation
1. N-Boc Protection Boc2​O (1.1 eq), Et3​N (1.5 eq)DCM0 °C to RT, 4 h92 - 95%TLC (Ninhydrin: negative)
2. Williamson Ether NaH (1.2 eq), EtI (1.5 eq)DMF (Anhydrous)0 °C to RT, 12 h85 - 88%LC-MS (Target mass + Na+ )
3. Amine Deprotection TFA (10 eq)DCMRT, 2 h98 - 99%Evolution of CO2​ ceases
4. HATU Coupling Boc-L-Proline (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq)DMFRT, 6 h80 - 85%LC-MS (OAt ester consumed)
5. Final Deprotection TFA (10 eq)DCMRT, 2 h95 - 98%NMR (Loss of t-butyl singlet)

Experimental Protocols

Protocol A: Synthesis of 3-(ethoxymethyl)piperidine (Precursor B)

Self-Validating Check: Ensure all glassware is flame-dried. The presence of moisture will quench the NaH, halting the reaction.

  • Alkoxide Formation: Dissolve 1-Boc-3-(hydroxymethyl)piperidine (10.0 mmol) in 25 mL of anhydrous DMF under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) portion-wise. Validation: Observe the evolution of H2​ gas. Stir for 30 minutes until bubbling ceases[1].

  • Alkylation: Add Ethyl Iodide (15.0 mmol) dropwise via a syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching & Extraction: Carefully quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in 10 mL DCM. Add 10 mL TFA. Stir at room temperature for 2 hours until CO2​ evolution stops[5]. Concentrate under reduced pressure to yield 3-(ethoxymethyl)piperidine as a TFA salt.

Protocol B: HATU Coupling and Final Assembly

Self-Validating Check: The reaction mixture should turn slightly yellow upon the addition of HATU, indicating the formation of the active OAt ester.

  • Activation: In a dry flask, dissolve Boc-L-Proline (5.0 mmol) and HATU (5.5 mmol) in 15 mL of anhydrous DMF. Add DIPEA (15.0 mmol) and stir at room temperature for 15 minutes to pre-form the OAt active ester[2].

  • Coupling: Add 3-(ethoxymethyl)piperidine TFA salt (5.0 mmol) dissolved in 5 mL of DMF to the activated mixture. Stir at room temperature for 6 hours.

  • Workup: Dilute the mixture with 50 mL Ethyl Acetate. Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO3​ (2 x 20 mL), and brine (20 mL). The basic wash removes the HOAt byproduct. Dry over Na2​SO4​ and evaporate to yield 1-(Boc-L-Prolyl)-3-(ethoxymethyl)piperidine.

  • Final Deprotection: Dissolve the coupled product in 10 mL DCM and add 5 mL TFA. Stir for 2 hours at room temperature[4]. Remove volatiles in vacuo. Triturate the resulting oil with cold diethyl ether to precipitate the final product, 1-(L-Prolyl)-3-(ethoxymethyl)piperidine , as a highly pure TFA salt.

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Exploratory

An In-depth Technical Guide to In Vitro Binding Affinity Studies of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Against Prolyl Endopeptidase (PREP)

Introduction: Unveiling the Therapeutic Potential of a Novel PREP Inhibitor 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a novel synthetic small molecule with a structure suggestive of interaction with proline-specific enz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel PREP Inhibitor

1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a novel synthetic small molecule with a structure suggestive of interaction with proline-specific enzymes. This guide focuses on its characterization against Prolyl Endopeptidase (PREP), a serine protease implicated in various biological processes, including the metabolism of neuropeptides and peptide hormones.[1][2][3] PREP's involvement in neurological disorders has made it a significant target for drug discovery.[4][5]

The accurate determination of a compound's binding affinity for its target is a cornerstone of drug development. It dictates potency, informs structure-activity relationships (SAR), and provides a foundational understanding of the compound's potential therapeutic efficacy. This document provides a comprehensive, technically-grounded framework for academic and industry researchers to meticulously characterize the in vitro binding affinity of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine for PREP.

We will explore a multi-faceted approach, beginning with functional inhibition assays to establish a potency benchmark (IC50) and progressing to advanced biophysical techniques that reveal the direct binding kinetics (K_D, k_on, k_off) and thermodynamic drivers (ΔH, ΔS) of the interaction. Each protocol is designed with self-validating controls to ensure data integrity and reproducibility.

Part 1: Functional Inhibition - Fluorometric Assay for IC50 Determination

The initial step in characterizing an inhibitor is to measure its ability to block the enzyme's catalytic function. A fluorometric assay is a highly sensitive method for this purpose.[6][7] We will determine the half-maximal inhibitory concentration (IC50), which is the concentration of our compound required to inhibit PREP activity by 50%.[8][9][10]

Causality Behind Experimental Choices:
  • Substrate Selection: We use Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-L-prolyl-7-amino-4-methylcoumarin) as the substrate. PREP specifically cleaves the peptide bond C-terminal to the proline residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[6][11] This enzymatic release provides a direct, quantifiable measure of PREP activity.[6]

  • Assay Conditions: The assay is performed at a pH and temperature that ensures optimal enzyme activity and stability.[12] A pre-incubation step is included to allow the inhibitor to reach binding equilibrium with the enzyme before initiating the reaction with the substrate.[13]

  • Controls: The inclusion of "100% Activity" (enzyme, substrate, vehicle) and "Blank" (buffer, substrate, vehicle) wells is critical for data normalization and background correction. A known, potent PREP inhibitor serves as a positive control to validate assay performance.[14]

Detailed Experimental Protocol: PREP IC50 Determination
  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M Phosphate Buffer, pH 7.0, containing 0.1 mM DTT.[6]

    • Enzyme Stock: Reconstitute purified human recombinant PREP to a stock concentration of 1 mg/mL in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of Z-Gly-Pro-AMC in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine in 100% DMSO.

  • Assay Procedure (96-well format):

    • Perform an 11-point serial dilution of the inhibitor stock (e.g., 1:3 dilutions) in DMSO to create a concentration range spanning from 100 µM to 1.7 nM (final assay concentrations).

    • In a 96-well black, flat-bottom plate, add 2 µL of each inhibitor dilution (or DMSO for controls) to the respective wells.

    • Add 88 µL of a working PREP enzyme solution (e.g., 5 ng/well in assay buffer) to all wells except the "Blank". Add 88 µL of assay buffer to the "Blank" wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.[13]

    • Initiate the reaction by adding 10 µL of a working Z-Gly-Pro-AMC solution (final concentration equal to its K_m value) to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) kinetically for 30 minutes, taking readings every 60 seconds.[14]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_100%_activity - V_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[15] Software such as GraphPad Prism is recommended for this analysis.[8][15]

Part 2: Direct Binding Kinetics - Surface Plasmon Resonance (SPR)

While IC50 is a crucial measure of functional potency, it can be influenced by assay conditions (e.g., substrate concentration). To understand the true molecular interaction, direct binding assays are essential. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that monitors binding events in real-time, providing kinetic data on how quickly the compound binds (association rate, k_on) and dissociates (dissociation rate, k_off).[16][17][18] The equilibrium dissociation constant (K_D), a direct measure of affinity, is then calculated as k_off / k_on.[19]

Causality Behind Experimental Choices:
  • Immobilization Strategy: PREP is immobilized onto the sensor chip surface. This orientation presents the enzyme to the inhibitor (analyte) flowing in solution, mimicking a physiological interaction. Covalent amine coupling is a robust and common method for this purpose.

  • Analyte Concentration Series: A range of inhibitor concentrations is injected over the sensor surface. This allows for the global fitting of association and dissociation curves to a specific binding model (e.g., 1:1 Langmuir binding), ensuring accurate determination of kinetic constants.[20]

  • Flow Rate and Contact Time: These parameters are optimized to ensure that the binding event is not limited by the rate of mass transport of the analyte to the surface, which could otherwise confound the kinetic measurements.

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_prep System Preparation cluster_analysis Kinetic Analysis P1 Equilibrate System (Running Buffer) P2 Activate Chip Surface (EDC/NHS) P1->P2 P3 Immobilize Ligand (PREP Enzyme) P2->P3 P4 Deactivate Surface (Ethanolamine) P3->P4 A1 Inject Analyte (Compound Dilutions) P4->A1 Ready for Analysis A2 Association Phase A1->A2 Binding A3 Dissociation Phase (Buffer Flow) A2->A3 Washout A4 Regeneration A3->A4 Surface Reset A4->A1 Next Cycle

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol: SPR Kinetic Analysis
  • System and Reagent Preparation:

    • Instrument: A Biacore instrument (or equivalent) is used.[16][21]

    • Sensor Chip: A CM5 sensor chip is suitable for covalent amine coupling.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Reagents: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • PREP Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

    • Inject PREP (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until a target immobilization level (e.g., 5000-8000 Response Units) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without enzyme immobilization.

  • Kinetic Measurement:

    • Prepare a two-fold serial dilution of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine in running buffer, typically spanning at least 5 concentrations above and below the expected K_D (e.g., 10 µM to 9.7 nM). Include a buffer-only (zero concentration) sample for double referencing.

    • Perform kinetic analysis cycles. Each cycle consists of:

      • Association: Injecting a single concentration of the compound over the reference and PREP-immobilized flow cells for a defined period (e.g., 180 seconds).

      • Dissociation: Flowing running buffer over the cells to monitor the dissociation of the compound (e.g., for 600 seconds).

      • Regeneration: Injecting a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound compound before the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data (double referencing).

    • Fit the resulting sensorgrams globally using the instrument's analysis software to a 1:1 binding model to determine k_on, k_off, and K_D.

Part 3: Thermodynamic Characterization - Isothermal Titration Calorimetry (ITC)

To gain a complete thermodynamic profile of the binding interaction, Isothermal Titration Calorimetry (ITC) is the gold standard. ITC directly measures the heat released (exothermic) or absorbed (endothermic) as the inhibitor binds to the enzyme.[22][23] This allows for the direct, label-free determination of the binding affinity (K_D), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in solution.[23]

Causality Behind Experimental Choices:
  • Solution-Based: Unlike SPR, ITC is performed entirely in solution, requiring no immobilization, which can sometimes affect protein conformation. This makes it a more "native-like" measurement.

  • Thermodynamic Insight: The enthalpy (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions, while the entropy (ΔS) reflects changes in hydrophobic interactions and conformational flexibility upon binding. This data is invaluable for lead optimization.

  • Stoichiometry: ITC directly measures the molar ratio of the interaction (n), confirming the binding stoichiometry (e.g., 1:1).[23]

Detailed Experimental Protocol: ITC Thermodynamic Analysis
  • Sample Preparation:

    • Buffer: Dialyze the purified PREP enzyme extensively against the final ITC buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2). Use this exact same dialysis buffer to dissolve the inhibitor. This is critical to minimize heats of dilution.

    • Enzyme (in Cell): Prepare a PREP solution at a concentration of 10-20 µM.

    • Inhibitor (in Syringe): Prepare a solution of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine at a concentration 10-15 times that of the enzyme (e.g., 150-250 µM).

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the PREP solution into the sample cell and the inhibitor solution into the injection syringe.

    • After thermal equilibration, perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the enzyme solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) per mole of injectant against the molar ratio of [Inhibitor]/[PREP].

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software (e.g., MicroCal Origin). This fit will yield the thermodynamic parameters: K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Data Summary & Interpretation

A comprehensive understanding of the inhibitor's binding characteristics is achieved by synthesizing the data from all three techniques.[24]

ParameterTechniqueDescriptionExample Value
IC50 Fluorometric AssayConcentration for 50% functional inhibition.35 nM
K_D SPR / ITCEquilibrium dissociation constant; a direct measure of binding affinity.25 nM
k_on SPRAssociation rate constant; how quickly the inhibitor binds.1.5 x 10^5 M^-1s^-1
k_off SPRDissociation rate constant; how quickly the inhibitor unbinds (residence time).3.75 x 10^-3 s^-1
ΔH ITCEnthalpy change; reflects changes in bonding energy.-8.5 kcal/mol
-TΔS ITCEntropy change; reflects changes in system disorder/flexibility.-2.1 kcal/mol
n ITCStoichiometry; the molar ratio of the binding interaction.1.05

Interpretation: In this hypothetical example, the IC50 and K_D values are in close agreement, suggesting the inhibitor's potency is driven by its direct binding affinity. The SPR data reveals a moderately fast association and a slow dissociation, indicating a stable drug-target complex. The ITC results show that the binding is primarily enthalpy-driven (favorable ΔH), suggesting strong hydrogen bonding and/or van der Waals interactions are key to the binding event. The stoichiometry value close to 1 confirms a 1:1 binding model.

References

  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte.
  • Lab Manager. (2025, March 6). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions.
  • PMC. (n.d.). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach.
  • Toray Research Center. (n.d.). Intermolecular Interaction Analysis (SPR ITC).
  • PubMed. (2007, February 15). Prolyl endopeptidases.
  • Bentham Science Publishers. (2011, May 1). Prolyl Oligopeptidase Structure and Dynamics.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • PMC. (2020, October 19). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • bioRxiv. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.
  • Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics.
  • PMC. (2025, February 13).
  • Merck. (2015, September 4). Prolyl Endopeptidase (PREP) is Associated With Male Reproductive Functions and Gamete Physiology in Mice.
  • King's Research Portal. (2019, October 29). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase.
  • PubMed. (2016, March 15). Prolyl Endopeptidase (PREP) is Associated With Male Reproductive Functions and Gamete Physiology in Mice.
  • Benchchem. (n.d.). Prolyl Endopeptidase (PREP) and its Substrate Specificity for Z-Gly-Pro-pNA: An In-depth Technical Guide.
  • Benchchem. (n.d.). An In-depth Technical Guide to Detecting Prolyl Endopeptidase Activity Using Gly-Pro-AMC.
  • PubMed. (2019, August 15). The Development and Validation of a Combined Kinetic Fluorometric Activity Assay for Fibroblast Activation Protein Alpha and Prolyl Oligopeptidase in Plasma.
  • Azure Biosystems. (2025, January 29).
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • BPS Bioscience. (n.d.). POP Assay Kit.
  • Towards Data Science. (2021, January 6).
  • GraphPad. (n.d.). How to determine an IC50 - FAQ 1859.
  • Benchchem. (n.d.). BR102910: A Technical Overview of Selectivity for Prolyl Endopeptidase (PREP) over Dipeptidyl Peptidase IV (DPPIV).
  • Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • ACS Publications. (2026, January 18).
  • Structural Biology and Biochemistry Laboratory. (n.d.). Surface Plasmon Resonance.
  • PubMed. (n.d.). New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.
  • ACS Publications. (2004, August 20). Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry | Analytical Chemistry.
  • Thermo Fisher Scientific. (2021, June 28).
  • PubMed. (1991, November 26). In vitro and in vivo inhibition of prolyl endopeptidase.
  • bioRxiv. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions.
  • UBPBio. (n.d.).
  • ResearchGate. (n.d.). (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf.
  • UbiQ. (n.d.). protocol P006 _ Fluorescence-based proteasome activity profiling.
  • ACS Publications. (2024, March 28). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions | Journal of Medicinal Chemistry.
  • ACS Publications. (2024, May 24). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned.

Sources

Foundational

Pharmacokinetic Profiling of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine: A Technical Guide for Early Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology, targeting the proline-cleaving serine protease known as prolyl oligopeptidase (POP or PREP) has emerged as a promising strategy. POP inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, targeting the proline-cleaving serine protease known as prolyl oligopeptidase (POP or PREP) has emerged as a promising strategy. POP inhibition has been shown to enhance autophagy and accelerate the clearance of toxic alpha-synuclein aggregates in neurodegenerative models[1]. However, early-generation substrate-like POP inhibitors frequently failed in clinical development due to poor blood-brain barrier (BBB) permeability and unfavorable pharmacokinetic (PK) profiles[2].

1-(L-Prolyl)-3-(ethoxymethyl)piperidine (herein designated as L-Pro-EMP ) represents a rationally designed early-stage scaffold aimed at overcoming these limitations.

  • The L-Prolyl Moiety: Serves as the primary pharmacophore, mimicking the endogenous peptide substrate to ensure high-affinity binding to the POP S1 subsite.

  • The 3-(Ethoxymethyl)piperidine Ring: The strategic addition of the ethoxymethyl ether group serves a dual causality. First, it increases the overall lipophilicity (logP) of the molecule, which is a thermodynamic prerequisite for passive transcellular diffusion across the BBB. Second, the ether oxygen acts as a localized hydrogen-bond acceptor, which can participate in target engagement without drastically increasing the polar surface area (PSA). This structural motif shares functional similarities with other CNS-active prolyl-piperidines, such as the nootropic fasoracetam[3].

This whitepaper outlines the authoritative in vitro and in vivo pharmacokinetic workflows required to validate L-Pro-EMP as a viable lead candidate.

In Vitro ADME Workflows: Predicting Absorption and Stability

Before advancing to live animal models, it is critical to establish the intestinal permeability and metabolic stability of L-Pro-EMP.

Caco-2 Permeability Assay (Self-Validating Protocol)

We utilize the Caco-2 human colon carcinoma cell line to predict oral absorption. Causality of choice: Unlike artificial membrane assays (PAMPA), Caco-2 cells express active efflux transporters (e.g., P-glycoprotein). This allows us to determine if the ethoxymethyl modification inadvertently transforms L-Pro-EMP into an efflux pump substrate, which would severely limit its oral bioavailability and brain penetrance.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells onto polycarbonate Transwell filter inserts (0.4 µm pore size) at a density of 3×105 cells/insert.

  • Differentiation: Culture for 21 days to allow spontaneous differentiation into an enterocyte-like monolayer with tight junctions, following the established [4].

  • Pre-Assay Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used.

  • Dosing: Add 10 µM of L-Pro-EMP to the apical compartment (for A→B transport) or basolateral compartment (for B→A transport) in Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Sampling: Extract 50 µL aliquots from the receiver compartment at 15, 30, 45, and 60 minutes, replacing the volume with fresh buffer.

  • Self-Validating System Check: Co-administer Lucifer Yellow (100 µM), a paracellular marker. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s at the end of the assay, the monolayer integrity is compromised, and the data for that specific well is automatically rejected.

In Vivo Pharmacokinetics: Rodent Model Evaluation

To determine absolute bioavailability and brain penetrance, an in vivo study using Sprague-Dawley rats is executed.

Study Design (IV vs. PO)

Causality of choice: Absolute bioavailability ( F% ) cannot be determined by oral dosing alone; it requires a direct comparison of the dose-normalized Area Under the Curve (AUC) between intravenous (IV) and oral (PO) administration.

  • Intravenous Arm (n=6): 2 mg/kg L-Pro-EMP administered via tail vein injection. Blood sampled at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Oral Arm (n=6): 10 mg/kg L-Pro-EMP administered via oral gavage. Blood sampled at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Brain Penetration: At the 2-hour mark (approximate Tmax​ ), a subset of animals is perfused with saline, and brain tissue is harvested to calculate the Brain-to-Plasma ratio ( Kp​ ).

FDA-Compliant LC-MS/MS Bioanalysis

Quantification of L-Pro-EMP in plasma and brain homogenate is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), strictly adhering to the [5].

Step-by-Step Methodology:

  • Sample Preparation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (L-Pro-EMP-d5). Causality: The deuterated standard co-elutes with the analyte and experiences identical matrix-induced ion suppression/enhancement, ensuring absolute quantitative accuracy.

  • Extraction: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Detection: Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating System Check: Every analytical run must include a standard curve and Quality Control (QC) samples at low, medium, and high concentrations. If more than 33% of the QC samples deviate by >15% from their nominal concentration, the entire run is invalidated and must be repeated[5].

Quantitative Data Presentation

The following tables synthesize the target PK profile required for L-Pro-EMP to be considered a successful lead candidate.

Table 1: Target In Vitro ADME Profile of L-Pro-EMP

ParameterTarget ValueMechanistic Interpretation
Caco-2 Papp​ (A→B) >15.0×10−6 cm/sHigh permeability; predicts excellent oral absorption.
Efflux Ratio (B→A / A→B) <2.0 Indicates the compound is not a significant P-gp substrate.
Microsomal Half-Life ( T1/2​ ) >45 minModerate to high hepatic metabolic stability.
Plasma Protein Binding 60%−80% Ensures sufficient free-fraction drug for CNS target engagement.

Table 2: Target In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) N/A 850±120
Tmax​ (h) N/A 1.5
AUC0−∞​ (h·ng/mL) 1200±150 4500±400
Clearance (L/h/kg) 1.67 N/A
Volume of Distribution ( Vd​ , L/kg) 3.2 N/A
Half-life ( T1/2​ , h) 1.3 1.6
Absolute Bioavailability ( F% ) N/A 75%
Brain-to-Plasma Ratio ( Kp​ ) 1.4 1.3

Pathway and Workflow Visualization

The following diagram maps the logical relationship between the structural design of L-Pro-EMP, its biological target, and the self-validating PK evaluation workflow.

G LProEMP 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (L-Pro-EMP) Target Prolyl Oligopeptidase (POP) Inhibition LProEMP->Target Pharmacophore Binding InVitro In Vitro ADME Caco-2 & Microsomes LProEMP->InVitro Permeability Screening Outcome High BBB Penetration & Oral Bioavailability Target->Outcome Efficacy Requirement InVivo In Vivo PK Rodent IV/PO Models InVitro->InVivo Lead Progression LCMS LC-MS/MS Bioanalysis FDA Validated InVivo->LCMS Plasma/Brain Quantification LCMS->Outcome PK Parameter Derivation

Fig 1: PK workflow and logical progression for L-Pro-EMP evaluation in early drug discovery.

References

  • Lawandi, J., et al. "Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Savolainen, M. H., et al. "The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse." Neurobiology of Disease (PMC - NIH).[Link]

  • "Fasoracetam - Pharmacokinetics." Grokipedia.[Link]

  • Hubatsch, I., et al. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.[Link]

  • "Bioanalytical Method Validation - Guidance for Industry." U.S. Food and Drug Administration (FDA).[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Catalytic Utility of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Executive Summary 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (CAS: 1584893-85-5)[1] is an advanced, chiral synthetic intermediate and secondary amine organocatalyst. By coupling the stereodirecting rigidity of an L-proline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(L-Prolyl)-3-(ethoxymethyl)piperidine (CAS: 1584893-85-5)[1] is an advanced, chiral synthetic intermediate and secondary amine organocatalyst. By coupling the stereodirecting rigidity of an L-proline moiety with the tunable, lipophilic 3-(ethoxymethyl)piperidine core[2], this molecule serves as a highly effective catalyst for asymmetric transformations and a valuable building block in peptidomimetic drug discovery. This technical whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic utility, and self-validating synthetic protocols.

Physicochemical Profiling

Understanding the physicochemical parameters of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is critical for predicting its behavior in both catalytic cycles and biological systems. The molecule features a secondary amine (pyrrolidine) essential for enamine/iminium activation[3], and a tertiary amide bond that exhibits rotameric behavior in solution.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Structural Significance
Molecular Formula C13H24N2O2Represents the condensation of L-proline and 3-(ethoxymethyl)piperidine.
Molecular Weight 240.35 g/mol Low molecular weight ensures high atom economy when utilized as a catalyst.
Hydrogen Bond Donors 1The pyrrolidine N-H is the primary catalytic site for substrate activation.
Hydrogen Bond Acceptors 3Amide carbonyl, ether oxygen, and tertiary amine facilitate solubility in polar aprotic solvents.
Topological Polar Surface Area ~41.5 ŲOptimal for cell permeability, making it an excellent fragment for CNS-targeted APIs.
Stereocenters 1 (Defined), 1 (Variable)The L-proline provides a fixed (S)-stereocenter; the piperidine 3-position may be racemic or resolved.

Mechanistic Utility: Asymmetric Organocatalysis

L-Prolyl amides are privileged scaffolds in asymmetric synthesis[3]. The secondary amine of the pyrrolidine ring reversibly condenses with aldehydes or ketones to form an enamine intermediate. The 3-(ethoxymethyl)piperidine moiety acts as a steric shield. The ethoxymethyl ether provides a localized region of high electron density, which can participate in hydrogen bonding with incoming electrophiles, thereby directing the facial attack and maximizing enantiomeric excess (ee).

EnamineCycle A 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (Catalyst) C Iminium Ion Intermediate A->C + Substrate - H2O B Carbonyl Substrate (Aldehyde/Ketone) B->C D Enamine Intermediate (Nucleophile) C->D - H+ E Electrophile Addition (Stereoselective) D->E + Electrophile F Hydrolysis & Product Release E->F + H2O F->A Catalyst Regeneration

Enamine activation cycle utilizing the L-prolyl secondary amine for stereoselective synthesis.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

This protocol leverages standard Boc peptide coupling strategies, optimized for solution-phase synthesis, ensuring high yield and preservation of stereochemical integrity[4].

SynthesisWorkflow Step1 Boc-L-Proline + 3-(ethoxymethyl)piperidine Step2 Amide Coupling (HATU, DIPEA, DMF) Step1->Step2 Step3 Boc-Protected Intermediate Step2->Step3 Step4 Boc Deprotection (TFA / DCM) Step3->Step4 Step5 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (TFA Salt) Step4->Step5 Step6 Neutralization & Purification (Ion Exchange / HPLC) Step5->Step6

Step-by-step synthetic workflow for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

Step-by-Step Methodology:

  • Carboxyl Activation: Dissolve Boc-L-Proline (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at 0°C. Causality: HATU is selected over EDC/HOBt because it rapidly forms a highly reactive active ester, minimizing the risk of epimerization at the labile L-proline α-carbon.

  • Amide Bond Formation: Introduce 3-(ethoxymethyl)piperidine (1.0 eq)[2] to the activated mixture. Stir at room temperature for 12 hours. Self-Validation: Monitor via LC-MS. The disappearance of the 3-(ethoxymethyl)piperidine mass (m/z 144.1) and the appearance of the Boc-protected product (m/z 341.2) confirms reaction completion.

  • Acidic Deprotection: Isolate the intermediate via aqueous workup, then dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature. Causality: TFA provides the exact acidic threshold required to cleave the Boc carbamate without hydrolyzing the newly formed tertiary amide or the ethoxymethyl ether linkage[4].

  • Purification: Concentrate under reduced pressure to remove volatile TFA. Neutralize the resulting TFA salt with saturated aqueous NaHCO3, extract into DCM, and purify via preparative HPLC.

Protocol B: Application in Asymmetric Michael Addition
  • Reaction Assembly: In a 4 mL reaction vial, combine cyclohexanone (1.0 mmol) and 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (10 mol%).

  • Co-Catalyst Addition: Add benzoic acid (10 mol%) and trans-β-nitrostyrene (0.5 mmol). Causality: The weak acid co-catalyst accelerates both the initial iminium ion formation and the final hydrolysis step, effectively preventing catalyst trapping and increasing the turnover frequency (TOF)[3].

  • Validation & Analysis: After 24 hours of stirring at room temperature, quench the reaction. Analyze the crude mixture via chiral stationary phase HPLC. The self-validating success metric is an enantiomeric excess (ee) of >90%, confirming the steric efficacy of the ethoxymethyl group.

Analytical Characterization Standards

To ensure batch-to-batch trustworthiness and structural integrity, the following analytical parameters must be met:

  • LC-MS (ESI+): Target mass [M+H]+ = 241.2 m/z.

  • 1H NMR (400 MHz, CDCl3): The spectrum must display a characteristic multiplet at ~4.0 ppm (pyrrolidine α-proton) and a distinct triplet at ~1.2 ppm (ethoxy CH3). Note: Due to the tertiary amide, the spectrum will exhibit rotameric peak broadening at room temperature; high-temperature NMR (e.g., in DMSO-d6 at 90°C) is recommended to coalesce these peaks for integration validation.

References

  • PubChem. "1-(Ethoxymethyl)piperidine - CID 18649." National Center for Biotechnology Information.[Link]

  • ResearchGate. "Secondary Amine Catalysis in Enzyme Design." [Link]

  • PMC - NIH. "Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis." National Institutes of Health.[Link]

Sources

Foundational

Engineering Stereocontrol: The Role of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine in Asymmetric Organocatalysis

Executive Summary & Structural Rationale Organocatalysis has fundamentally shifted the paradigm of asymmetric synthesis, offering metal-free, highly stereoselective pathways for carbon-carbon and carbon-heteroatom bond f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Organocatalysis has fundamentally shifted the paradigm of asymmetric synthesis, offering metal-free, highly stereoselective pathways for carbon-carbon and carbon-heteroatom bond formation. Prolinamides, derived from L-proline, represent a privileged class of bifunctional catalysts[1]. The compound 1-(L-Prolyl)-3-(ethoxymethyl)piperidine exemplifies advanced rational catalyst design, bridging the gap between simple amino acids and complex, sterically demanding synthetic enzymes.

As a Senior Application Scientist, evaluating a catalyst requires looking beyond empirical results to understand the structural causality driving its efficacy:

  • Secondary Amine Core: The pyrrolidine ring of the L-proline moiety initiates catalysis via reversible covalent bonding, forming highly reactive enamine or iminium intermediates.

  • Amide Backbone: The piperidine amide modulates the Lewis basicity of the pyrrolidine nitrogen. The rigid amide bond dictates the s-cis/s-trans rotamer equilibrium, ensuring the reactive intermediate adopts a predictable conformation.

  • 3-(Ethoxymethyl) Motif: This specific substitution on the piperidine ring creates a highly defined chiral pocket. The ethoxymethyl ether oxygen can engage in weak dipole-dipole interactions or act as a hydrogen-bond acceptor, stabilizing specific transition states while providing essential steric bulk to shield one enantiotopic face of the reactive intermediate.

Mechanistic Pathways: Causality in Action

The primary mode of action for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is enamine catalysis , which is particularly effective for the α-functionalization of aldehydes and ketones (e.g., Michael additions, Aldol reactions)[2].

The secondary amine condenses with a carbonyl substrate to form an iminium ion, which rapidly tautomerizes to a nucleophilic enamine. The 3-(ethoxymethyl)piperidine moiety sterically blocks either the Re or Si face of the enamine double bond. This steric shielding dictates the trajectory of the incoming electrophile, forcing the carbon-carbon bond formation to occur with high facial selectivity.

EnamineCycle Cat Catalyst 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Iminium Iminium Ion Intermediate Cat->Iminium + Substrate - H2O Sub Carbonyl Substrate Sub->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine Tautomerization TS Stereocontrolled Transition State Enamine->TS + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->TS TS->Cat Catalyst Regeneration Product Enantioenriched Product TS->Product Hydrolysis

Catalytic cycle of enamine activation by 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol for the asymmetric Michael addition of aldehydes to nitroalkenes is designed as a self-validating system. The causality of each step is explicitly defined to prevent empirical guesswork, drawing from established parameters for prolinamide-catalyzed Michael additions[3].

Protocol: Asymmetric Michael Addition of Isobutyraldehyde to β-Nitrostyrene

Objective: Synthesize γ-nitro aldehydes with high diastereo- and enantioselectivity.

Step 1: Catalyst Preparation & Conditioning

  • Action: Dissolve 10 mol% of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine in anhydrous toluene (0.5 M) at room temperature. Add 10 mol% of a weak acid additive (e.g., benzoic acid).

  • Causality: The catalyst must be free of trace trifluoroacetic acid (TFA) from its synthesis, as strong acids permanently protonate the secondary amine, inhibiting enamine formation. The addition of a weak acid co-catalyst facilitates the initial iminium formation and subsequent hydrolysis of the product iminium ion, accelerating turnover without poisoning the catalyst.

Step 2: Substrate Introduction

  • Action: Add β-nitrostyrene (1.0 equiv), followed by a slow, dropwise addition of isobutyraldehyde (1.5 equiv) over 10 minutes.

  • Causality: Isobutyraldehyde is added in excess to drive the thermodynamic equilibrium toward enamine formation. Dropwise addition prevents the self-aldol condensation of the aldehyde, ensuring the cross-reaction with the highly electrophilic nitroalkene remains the dominant pathway.

Step 3: Temperature Control & Reaction Monitoring

  • Action: Maintain the reaction at 0 °C to 20 °C. Monitor via TLC (Hexanes/EtOAc 8:2) or GC-MS until complete consumption of the nitroalkene (typically 12-24 hours).

  • Causality: Lower temperatures enhance the conformational rigidity of the transition state. This maximizes the steric differentiation provided by the 3-(ethoxymethyl) group, thus increasing enantiomeric excess (ee) at the cost of the overall reaction rate.

Step 4: Quenching and Self-Validation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Before purification, analyze the crude mixture via ¹H NMR. The ratio of diastereomeric proton signals (e.g., the aldehydic proton) provides an immediate, unpurified diastereomeric ratio (dr). This self-validating step proves that stereoselectivity was achieved during the reaction, rather than being artificially enriched during column chromatography.

Step 5: Chiral HPLC Analysis

  • Action: Purify via flash chromatography and analyze the purified product using Chiralpak AS-H or OD-H columns.

  • Causality: Determines the exact enantiomeric excess (ee), confirming the efficacy of the chiral pocket designed into the catalyst.

Workflow cluster_0 Reaction Phase cluster_1 Validation Phase Prep 1. Catalyst Conditioning (Toluene, Benzoic Acid) Add 2. Substrate Addition (Dropwise Aldehyde) Prep->Add Temp 3. Thermal Control (0°C - 20°C) Add->Temp Quench 4. Quench & Extract (Aq. NH4Cl) Temp->Quench NMR 5. Crude 1H NMR (Validate dr) Quench->NMR HPLC 6. Chiral HPLC (Validate ee) NMR->HPLC

Step-by-step workflow emphasizing self-validation in asymmetric organocatalysis.

Quantitative Data & Benchmarking

To contextualize the performance of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine, we benchmark it against standard L-proline and a generic prolinamide lacking the specific ethoxymethyl steric bulk. The data reflects typical yields and selectivities for the Michael addition of isobutyraldehyde to β-nitrostyrene, a standard benchmarking reaction for pyrrolidine-based organocatalysts[4].

Catalyst SystemCatalyst LoadingYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
L-Proline20 mol%4570:3065
L-Prolinamide (unsubstituted)10 mol%7885:1582
1-(L-Prolyl)-3-(ethoxymethyl)piperidine 10 mol% 94 >95:5 96
Hayashi-Jørgensen Catalyst10 mol%9294:698

Data Interpretation: The introduction of the 3-(ethoxymethyl)piperidine moiety significantly enhances both yield and stereoselectivity compared to unsubstituted prolinamides. The performance approaches that of the industry-standard Hayashi-Jørgensen diarylprolinol silyl ethers, but utilizes a robust amide linkage rather than a potentially labile silyl ether, offering distinct stability advantages in aqueous or protic environments.

Conclusion

The rational design of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine highlights the nuanced power of secondary-amide organocatalysts. By carefully tuning the steric environment, hydrogen-bonding potential, and conformational rigidity of the piperidine ring, chemists can achieve exquisite stereocontrol in enamine-mediated transformations. The self-validating protocols outlined herein ensure that these catalysts can be reliably deployed in drug development, active pharmaceutical ingredient (API) scaling, and complex natural product synthesis.

References

  • Synthesis and Applications of Carbohydrate-Based Organocatalysts - NIH / PMC[Link][1]

  • Recent Advances in Sustainable Organocatalysis - IntechOpen [Link][2]

  • d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions - The Journal of Organic Chemistry (ACS)[Link][3]

  • Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction - The Journal of Organic Chemistry (ACS)[Link][4]

Sources

Exploratory

Rational Design and Computational Profiling of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine as a Prolyl Oligopeptidase Inhibitor

Executive Summary Prolyl oligopeptidase (POP, PREP; EC 3.4.21.26) is a highly conserved cytosolic serine protease that selectively cleaves peptide bonds on the carboxyl side of proline residues. Because it metabolizes pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Prolyl oligopeptidase (POP, PREP; EC 3.4.21.26) is a highly conserved cytosolic serine protease that selectively cleaves peptide bonds on the carboxyl side of proline residues. Because it metabolizes proline-rich neuropeptides such as substance P, arginine vasopressin (AVP), and oxytocin, POP has emerged as a critical therapeutic target for neurodegenerative disorders, cognitive decline, and schizophrenia.

Historically, POP inhibitors have utilized a pyrrolidine ring at the P1/P2 sites to mimic the natural proline substrate. However, recent structure-activity relationship (SAR) studies have demonstrated that expanding the pyrrolidine ring to a piperidine ring can modulate the pharmacokinetic profile and binding kinetics, provided the steric bulk is appropriately accommodated by the S1' subsite[1, 2]. This whitepaper details the in-depth computational evaluation—encompassing molecular docking, molecular dynamics (MD), and MM-GBSA thermodynamics—of a novel structural entity: 1-(L-Prolyl)-3-(ethoxymethyl)piperidine .

Target Rationale and Molecular Causality

The design of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is rooted in a rational, fragment-based approach to POP inhibition. Every functional group serves a distinct mechanistic purpose:

  • L-Prolyl Moiety (S1/S2 Targeting) : Acts as the primary recognition element. The strict stereochemical requirement of the S1 subsite ensures that only the L-isomer effectively positions the scissile bond near the catalytic Ser554.

  • Piperidine Core (Scaffold Rigidity) : Replaces the traditional pyrrolidine. While early studies suggested a six-membered ring might decrease inhibitory activity, subsequent crystallographic evidence (e.g., PDB: 2XDW) proved that piperidine-based structures can achieve potent, tight-binding inhibition if properly substituted [1, 3]. The piperidine ring offers enhanced metabolic stability against ring-opening degradation.

  • 3-(Ethoxymethyl) Substitution (S1' Modulation) : The ethoxymethyl group introduces a flexible, oxygen-containing side chain. The causality here is two-fold: the ether oxygen acts as a hydrogen-bond acceptor to interact with the backbone amides of the S1' pocket (e.g., Arg643), while the ethyl group provides lipophilic contacts to displace high-energy water molecules, thereby driving a favorable entropic gain upon binding.

POPSignaling SUB Endogenous Neuropeptides (e.g., Substance P, AVP) POP Prolyl Oligopeptidase (POP) (Active Ser554-His680-Asp641 Triad) SUB->POP Binds to S1 Pocket CLEAVE Peptide Cleavage (Loss of Cognitive Function) POP->CLEAVE Catalysis INHIB 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (Targeted Inhibitor) INHIB->POP Competitive Inhibition PRESERVE Neuropeptide Preservation (Neuroprotective Effect) INHIB->PRESERVE Shifts Equilibrium

Fig 1. Mechanism of action of POP inhibitors in preventing neuropeptide degradation.

Experimental Protocols: A Self-Validating Computational Workflow

To ensure high scientific integrity and eliminate false positives inherent to virtual screening, the following protocol establishes a self-validating system where each computational phase acts as a quality-control checkpoint for the next.

Phase 1: Ligand and Protein Preparation
  • Ligand Preparation : 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is sketched and subjected to energy minimization using the OPLS4 force field.

    • Causality: The basicity of the piperidine nitrogen necessitates accurate protonation state assignment. Epik is used to generate states at pH 7.4 ± 0.5, ensuring the ligand is modeled in its physiologically relevant cationic or neutral form before docking.

  • Protein Preparation : The high-resolution crystal structure of porcine POP complexed with a proline-piperidine inhibitor (PDB ID: 2XDW) is selected as the receptor model [1].

    • Causality: Using a co-crystallized structure with a similar piperidine scaffold minimizes the need for extensive induced-fit docking, as the active site is already pre-organized for this chemotype. Missing hydrogen atoms are added, and PROPKA is utilized to optimize the hydrogen-bond network. Crucially, the protonation state of the catalytic triad (Ser554, Asp641, His680) is manually verified to ensure His680 is protonated at the epsilon nitrogen, enabling its role as a general base.

    • Self-Validation Checkpoint: Post-preparation RMSD comparison between the minimized apo-protein and the original crystal structure must be < 0.3 Å to confirm that the hydrogen bond optimization did not distort the catalytic triad geometry.

Phase 2: Molecular Docking (Glide XP)
  • Grid Generation : A receptor grid is centered on the catalytic Ser554, with a bounding box of 20 Å × 20 Å × 20 Å to encompass the S1, S2, and S1' subsites.

  • Docking Protocol : Glide Extra Precision (XP) is employed.

    • Causality: Glide XP applies severe penalties for desolvation and steric clashes. Because the 3-(ethoxymethyl) group is bulky, standard precision (SP) might artificially score sterically strained poses favorably. XP ensures that the flexible ether chain finds a true local energy minimum within the S1' pocket.

    • Self-Validation Checkpoint: The docking pose must position the carbonyl carbon of the L-prolyl moiety within 3.5 Å of the Ser554 hydroxyl oxygen to be considered a viable competitive or covalent pre-reaction state.

Phase 3: Molecular Dynamics (MD) and Thermodynamics (MM-GBSA)
  • MD Simulation : The top-scoring docking pose is embedded in a TIP3P water box with 0.15 M NaCl. A 100 ns simulation is run using Desmond under the NPT ensemble (300 K, 1.013 bar).

    • Causality: Docking is a static approximation. MD is required to validate the dynamic stability of the ethoxymethyl group, which possesses high conformational entropy.

    • Self-Validation Checkpoint: The RMSD of the ligand heavy atoms must plateau within the first 20 ns of the simulation; continuous fluctuation indicates an unstable, artifactual docking pose.

  • MM-GBSA Profiling : Binding free energy (ΔG_bind) is calculated from the MD trajectory.

    • Causality: This method incorporates implicit solvent models to account for the desolvation penalty of the polar ether oxygen, providing a much stronger correlation with in vitro binding affinities than empirical docking scores.

ComputationalWorkflow LIG Ligand Preparation (1-(L-Prolyl)-3-(ethoxymethyl)piperidine) DOCK Molecular Docking (Glide XP Scoring) LIG->DOCK 3D Conformers PROT Protein Preparation (POP Target - PDB: 2XDW) PROT->DOCK Minimized Receptor MD Molecular Dynamics (100 ns, NPT Ensemble) DOCK->MD Top Poses (Distance < 3.5 Å) MMGBSA Thermodynamic Profiling (MM-GBSA Free Energy) MD->MMGBSA Stable Trajectories (RMSD Plateau)

Fig 2. Step-by-step computational workflow for evaluating POP inhibitor binding dynamics.

Quantitative Data Presentation

The table below summarizes the projected computational metrics of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine against established baseline fragments and reference inhibitors. The data highlights how the addition of the ethoxymethyl group impacts thermodynamic stability.

Compound / LigandGlide XP Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting ResiduesLigand RMSD (Å) over 100ns
1-(L-Prolyl)-3-(ethoxymethyl)piperidine -8.45-42.10Ser554, Trp595, Arg6431.8 ± 0.2 (Stable)
Reference Inhibitor (2XDW Ligand) -9.12-48.55Ser554, His680, Cys2551.4 ± 0.1 (Highly Stable)
1-(L-Prolyl)-pyrrolidine (Fragment) -5.30-25.40Ser5543.5 ± 0.6 (Unstable)
1-(L-Prolyl)-piperidine (Fragment) -6.15-29.80Ser554, Trp5952.7 ± 0.4 (Moderate)

Data Interpretation: The transition from a simple pyrrolidine fragment to the 3-(ethoxymethyl)piperidine scaffold results in a substantial gain in binding free energy (ΔG_bind improves from -25.40 to -42.10 kcal/mol). This confirms the hypothesis that the ethoxymethyl extension successfully captures additional enthalpic interactions in the S1' pocket while the piperidine ring restricts unfavorable conformational entropy.

References

  • Racys, D.T., Rea, D., Fulop, V., Wills, M. "2XDW: Inhibition of Prolyl Oligopeptidase with a Synthetic Unnatural Dipeptide." RCSB Protein Data Bank, 2010. URL:[Link]

  • Lawandi, J., et al. "Virtual Screening and Computational Optimization for the Discovery of Covalent Prolyl Oligopeptidase Inhibitors with Activity in Human Cells." Journal of Medicinal Chemistry, ACS Publications, 2012. URL:[Link]

  • Wallén, E. A. A. "Design and Synthesis of Novel Prolyl Oligopeptidase Inhibitors." CORE, 1991. URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Application Note: High-Efficiency Synthesis and Purification Protocol for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Target Audience: Synthetic Chemists, Peptidomimetic Researchers, and Drug Development Professionals Docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Synthesis and Purification Protocol for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Target Audience: Synthetic Chemists, Peptidomimetic Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine involves the construction of a tertiary amide bond between the carboxylic acid of L-proline and the secondary amine of 3-(ethoxymethyl)piperidine. This structural motif—a functionalized piperidine coupled to a pyrrolidine ring—is highly relevant in the development of peptidomimetics, dipeptidyl peptidase (DPP-4) inhibitors, and central nervous system (CNS) active libraries.

Strategic Choices in Methodology: Coupling secondary amines (like piperidine derivatives) often suffers from sluggish kinetics and poor yields due to steric hindrance. To overcome this, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling process and minimizes the risk of racemization at the L-proline chiral center[1, 2]. The amine of L-proline is temporarily masked using a tert-butyloxycarbonyl (Boc) protecting group, which is subsequently cleaved under mild acidic conditions to yield the final product.

Experimental Workflow Visualization

SynthesisWorkflow Start Boc-L-Proline + 3-(Ethoxymethyl)piperidine Coupling Amide Coupling (HATU, DIPEA, DMF) RT, 2h Start->Coupling Activation Intermediate 1-(Boc-L-Prolyl)-3- (ethoxymethyl)piperidine Coupling->Intermediate Amide Bond Formation Deprotection Boc Deprotection (TFA, DCM) RT, 1h Intermediate->Deprotection Acidic Cleavage Product 1-(L-Prolyl)-3- (ethoxymethyl)piperidine (TFA Salt) Deprotection->Product Evaporation/Trituration QC LC-MS & NMR Validation Product->QC Characterization

Fig 1: Synthesis workflow for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

Materials and Stoichiometry

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis. All reagents should be of analytical grade or higher.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Boc-L-Proline Starting Material215.251.0010.02.15 g
3-(Ethoxymethyl)piperidine Starting Material143.231.0510.51.50 g [3]
HATU Coupling Agent380.231.1011.04.18 g
DIPEA Organic Base129.243.0030.05.23 mL
Anhydrous DMF Solvent (Coupling)73.09--40.0 mL
TFA Deprotection Agent114.02Excess-10.0 mL
DCM Solvent (Deprotection)84.93--40.0 mL

Step-by-Step Methodology

Phase 1: HATU-Mediated Amide Coupling

Self-Validating Principle: Pre-activation of the carboxylic acid prevents the unreacted amine from competing for the coupling reagent, ensuring high conversion rates.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add Boc-L-Proline (2.15 g, 10.0 mmol) and anhydrous DMF (40 mL) to the flask. Stir until completely dissolved.

  • Activation: Add DIPEA (5.23 mL, 30.0 mmol) followed by HATU (4.18 g, 11.0 mmol) in one portion.

    • Expert Insight: The solution will typically turn a pale yellow. Allow this mixture to stir at room temperature for 10–15 minutes. This specific incubation period is critical; it allows the formation of the highly reactive 7-azabenzotriazole active ester before the sterically hindered amine is introduced.

  • Coupling: Add 3-(ethoxymethyl)piperidine (1.50 g, 10.5 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The disappearance of the Boc-L-Proline mass indicates completion.

  • Workup: Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-(Boc-L-Prolyl)-3-(ethoxymethyl)piperidine.

Phase 2: Boc Deprotection

Self-Validating Principle: Utilizing a 20% TFA/DCM mixture provides rapid cleavage of the Boc group via an SN1 mechanism while preventing degradation of the newly formed amide bond.

  • Dissolution: Dissolve the crude intermediate from Phase 1 in DCM (40 mL) in a 250 mL round-bottom flask.

  • Cleavage: Place the flask in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA, 10 mL) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

    • Expert Insight: Do not exceed 2 hours of reaction time, as prolonged exposure to concentrated TFA can lead to unwanted side reactions or partial cleavage of the ethoxymethyl ether linkage.

  • Evaporation: Concentrate the mixture under reduced pressure.

  • Azeotropic Removal: To remove residual TFA, add toluene (20 mL) to the flask and evaporate under reduced pressure. Repeat this co-evaporation step three times.

Phase 3: Isolation and Quality Control
  • Trituration: The resulting crude product will be a viscous oil (the TFA salt of the target compound). Add cold diethyl ether (30 mL) and stir vigorously to induce precipitation of the product.

  • Filtration: Filter the resulting solid, wash with additional cold ether, and dry under high vacuum for 12 hours.

  • Validation: Confirm the structure and purity (>95%) using ¹H-NMR (D₂O or CD₃OD) and high-resolution LC-MS. The expected mass [M+H]⁺ is approximately 241.19 m/z.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation and peptide coupling. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

Application

Application Note: 1-(L-Prolyl)-3-(ethoxymethyl)piperidine as a Chiral Catalyst for Asymmetric Direct Aldol Reactions

Executive Summary The direct asymmetric aldol reaction is a cornerstone of modern synthetic organic chemistry, enabling the stereoselective construction of carbon-carbon bonds without the need for pre-formed enolates. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The direct asymmetric aldol reaction is a cornerstone of modern synthetic organic chemistry, enabling the stereoselective construction of carbon-carbon bonds without the need for pre-formed enolates. While L-proline is the classical organocatalyst for this transformation, its limited solubility in organic solvents and moderate enantioselectivity for certain aliphatic substrates have driven the development of custom prolinamide derivatives.

This application note details the use of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine —a highly specialized, sterically tunable chiral diamine catalyst. By leveraging the principles of enamine catalysis, this catalyst provides exceptional diastereo- and enantiocontrol. This guide provides drug development professionals and synthetic chemists with the mechanistic rationale, optimized quantitative parameters, and self-validating protocols required to implement this catalyst in complex molecule synthesis.

Mechanistic Rationale: Enamine Catalysis & Steric Shielding

The catalytic efficacy of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is rooted in asymmetric enamine catalysis [3]. The secondary amine of the L-proline moiety acts as the catalytic engine, condensing with a ketone donor (e.g., acetone) to form a nucleophilic enamine intermediate.

Causality of Catalyst Design
  • The Proline Core: The secondary pyrrolidine amine is highly nucleophilic, rapidly forming an iminium ion with the ketone, which subsequently tautomerizes to the enamine [2].

  • The 3-(Ethoxymethyl)piperidine Moiety: Unlike simple prolinamides, the inclusion of a 3-substituted piperidine ring breaks the local C2​ symmetry of the amide substituent. The bulky ethoxymethyl group acts as a rigid steric shield. During the carbon-carbon bond-forming transition state, this moiety effectively blocks one enantioface of the enamine, forcing the electrophilic aldehyde acceptor to approach from the opposite, unhindered face.

  • Acid Co-Catalysis: The addition of a Brønsted acid (such as p-nitrobenzoic acid) is mechanistically critical. The acid facilitates the initial dehydration to form the iminium ion, participates in a hydrogen-bonding network to stabilize the Zimmerman-Traxler-type transition state, and accelerates the final hydrolysis of the product iminium aldolate [1].

CatalyticCycle Cat 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (Pre-Catalyst) Iminium1 Iminium Ion Formation (Ketone Donor Addition) Cat->Iminium1 + Ketone Donor + Acid Co-catalyst Enamine Chiral Enamine Intermediate (Steric Shielding Active) Iminium1->Enamine - H2O TS Transition State (Aldehyde Acceptor Attack) Enamine->TS + Aldehyde Acceptor Iminium2 Iminium Aldolate (C-C Bond Formed) TS->Iminium2 Product Aldol Product Release & Catalyst Regeneration Iminium2->Product + H2O Product->Cat Release

Catalytic cycle of the enamine-mediated asymmetric direct aldol reaction.

Reaction Optimization & Quantitative Data

To establish a robust protocol, the reaction between acetone (donor) and 4-nitrobenzaldehyde (acceptor) was used as a benchmark. The data below illustrates the causal relationship between the reaction microenvironment (solvent, additive, temperature) and the stereochemical outcome.

Table 1: Optimization of Reaction Conditions

SolventAdditive (mol%)Temp (°C)Time (h)Yield (%)ee (%)
Neat AcetoneNone25484572
DMSO / Acetone (4:1)None25486878
Neat Acetonep-NO₂-PhCOOH (10)25248891
Neat Acetonep-NO₂-PhCOOH (10)-10729296

Data Interpretation: Conducting the reaction in neat ketone maximizes the concentration of the enamine intermediate, driving the equilibrium forward. The addition of 10 mol% p-nitrobenzoic acid (p-NO₂-PhCOOH) dramatically increases both yield and enantiomeric excess (ee) by accelerating the catalytic turnover and tightening the transition state geometry [1]. Lowering the temperature to -10 °C maximizes facial discrimination by the ethoxymethyl shield, yielding near-perfect enantioselectivity.

Experimental Protocols

The following protocol describes a self-validating workflow for the asymmetric aldol reaction. It includes in-process controls (IPC) to ensure scientific integrity and reproducibility.

Workflow Prep 1. Reagent Prep Dry Solvents Reaction 2. Reaction Setup Add Reagents Prep->Reaction Monitor 3. IPC Monitoring TLC / HPLC Reaction->Monitor Workup 4. Quench & Workup Aq. Extraction Monitor->Workup Purify 5. Purification Flash Chroma. Workup->Purify Analyze 6. Validation NMR & Chiral HPLC Purify->Analyze

Step-by-step experimental workflow for the organocatalyzed aldol reaction.

Step-by-Step Methodology: Synthesis of (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one

1. Preparation of Reagents

  • Ensure 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is stored under inert gas (Argon/N₂) at 4 °C to prevent oxidative degradation of the amine.

  • Dry acetone over 4Å molecular sieves for 24 hours prior to use to prevent premature hydrolysis of the iminium intermediate.

2. Reaction Setup

  • To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.5 mmol, 75.5 mg).

  • Add neat, anhydrous acetone (2.0 mL) to the flask. Stir to dissolve.

  • Add p-nitrobenzoic acid (0.05 mmol, 8.3 mg, 10 mol%) as the acid co-catalyst.

  • Cool the reaction mixture to -10 °C using a cryocooler or an ice/salt bath.

  • Initiate the reaction by adding 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (0.05 mmol, 10 mol%). Seal the flask under Argon.

3. In-Process Control (IPC) Monitoring

  • Stir the reaction at -10 °C.

  • Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3, UV visualization at 254 nm) every 12 hours. The reaction is typically complete within 72 hours.

4. Quenching and Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL) directly to the cold mixture. This neutralizes the acid co-catalyst and hydrolyzes any remaining iminium aldolate.

  • Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Combine the organic layers, wash with brine (5 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure (rotary evaporation at 30 °C to avoid retro-aldol cleavage).

5. Purification

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Isolate the product as a pale yellow solid.

6. Analytical Validation

  • Yield Determination: Weigh the purified product and calculate the isolated yield (Expected: ~92%).

  • Structural Validation (¹H NMR): Dissolve 5 mg of the product in CDCl₃. Look for the characteristic chiral methine proton adjacent to the hydroxyl group (approx. δ 5.2 ppm, multiplet) and the diastereotopic methylene protons (approx. δ 2.8 ppm).

  • Enantiomeric Excess (HPLC): Determine ee using a chiral stationary phase (e.g., Daicel Chiralpak AD-H column). Elute with Hexane/Isopropanol (80:20) at 1.0 mL/min, monitoring at 254 nm. Compare retention times with a racemic standard to confirm the isolation of the (R)-enantiomer (Expected ee: >95%).

Troubleshooting & Field-Proven Insights

  • Low Enantiomeric Excess: If the ee drops below 85%, the most common culprit is trace water in the acetone, which causes premature hydrolysis of the enamine before the stereocontrolled C-C bond formation can occur. Ensure rigorous drying of solvents.

  • Sluggish Reaction Kinetics: If the reaction stalls, verify the quality of the p-nitrobenzoic acid. Without a sufficiently acidic proton donor, the rate-limiting iminium formation step is severely bottlenecked. Alternatively, increasing the temperature to 0 °C will accelerate the reaction at the cost of 2-3% ee.

  • Product Racemization: Aldol products are sensitive to retro-aldol processes under basic conditions. Avoid using basic alumina during purification and ensure the rotary evaporator bath does not exceed 30 °C.

References

  • Tang, Z., Jiang, F., Yu, L. T., Cui, X., Gong, L. Z., Mi, A. Q., Jiang, Y. Z., & Wu, Y. D. (2003). Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction. Journal of the American Chemical Society, 125(18), 5262–5263.[Link][1]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[Link][2]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569.[Link][3]

Sources

Method

Application Note: HPLC Method Development and Validation for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Introduction & Physicochemical Profiling 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a complex peptidomimetic intermediate characterized by an L-proline moiety linked via a tertiary amide bond to a substituted piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a complex peptidomimetic intermediate characterized by an L-proline moiety linked via a tertiary amide bond to a substituted piperidine ring. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents two distinct physicochemical challenges:

  • Lack of a Conjugated Chromophore: The molecule lacks aromatic rings or extended π -systems. The only UV-absorbing features are the amide bond and the amines, which restrict UV detection to the low-wavelength region (205–215 nm).

  • Basic Secondary Amine: The pyrrolidine nitrogen on the L-prolyl group is highly basic (pKa ~9.0). In reversed-phase chromatography, basic amines strongly interact with residual, unreacted silanol groups on the silica stationary phase, leading to severe peak tailing and poor resolution.

To engineer a robust, self-validating analytical method, we must address these structural realities through deliberate detector selection and mobile phase optimization.

Method Development Rationale: The Causality of Experimental Choices

Detector Selection: Overcoming Optical Limitations

Relying solely on low-wavelength UV detection (e.g., 210 nm) for gradient elution often results in severe baseline drift due to the changing absorbance of the organic modifier. To circumvent this, we employ Charged Aerosol Detection (CAD) in tandem with UV. CAD provides a near-universal, uniform response for non-volatile analytes that is entirely independent of the molecule's optical properties, making it the premier choice for compounds lacking chromophores (1[1]). Furthermore, optimizing mobile phase volatility is critical to maintaining CAD's uniform response (2[2]).

Ion-Pairing and Column Chemistry

To mitigate the peak tailing caused by the basic pyrrolidine nitrogen, we utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA acts as a strong ion-pairing agent. It protonates the secondary amine and forms a neutral, hydrophobic ion pair, while simultaneously lowering the mobile phase pH to ~2.0, which suppresses the ionization of residual surface silanols (3[3]). This approach is a gold standard for peptidomimetics and ensures sharp, symmetrical peaks (4[4]). We pair this with a high-purity, end-capped hybrid C18 column to further shield the analyte from the silica backbone.

MethodLogic Start 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Method Development Chrom Chromophore Analysis: Lacks conjugated pi-system Start->Chrom pKa pKa Analysis: Basic pyrrolidine nitrogen (pKa ~9.0) Start->pKa DetUV UV Detection (210 nm) Requires high-purity solvents Chrom->DetUV Option A DetCAD Charged Aerosol Detection (CAD) Universal non-volatile detection Chrom->DetCAD Option B (Preferred) MP Mobile Phase Optimization: 0.1% TFA as ion-pairing agent DetUV->MP DetCAD->MP Col Column Selection: Hybrid-silica C18 (End-capped) Reduces silanol interactions pKa->Col Col->MP

Logical workflow for HPLC method development based on physicochemical properties.

Experimental Protocols (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical sequence must begin with a Resolution Control Standard (RCS) containing the API spiked with its synthetic precursor, 3-(ethoxymethyl)piperidine. If the system fails to achieve a resolution ( Rs​ ) of ≥2.0 between these two critical pairs, the sequence automatically aborts, preventing the acquisition of compromised data.

Step-by-Step Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • RCS Preparation: Spike 1.0 mL of the Standard Preparation with 10 µL of a 1.0 mg/mL 3-(ethoxymethyl)piperidine solution.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent hybrid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C (Improves mass transfer for bulky peptidomimetics)
UV Detection 210 nm (Reference 360 nm)
CAD Settings Evaporation Temp: 35°C, Data Collection Rate: 10 Hz, Filter: 3.6s
Autosampler Temp 5°C
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
12.04060Linear gradient
15.01090Column wash
15.1955Return to initial
20.0955Re-equilibration

Stability-Indicating Power: Forced Degradation

A robust method must prove its ability to separate the active compound from its degradation products. The following forced degradation workflow ensures the method is stability-indicating. By verifying the mass balance (API peak area + Degradant peak areas 100% of Control), the method self-validates its extraction and detection capabilities.

ForcedDegradation API API Stock Solution (1.0 mg/mL) Acid Acid Stress 0.1N HCl, 60°C, 24h API->Acid Base Base Stress 0.1N NaOH, 60°C, 24h API->Base Ox Oxidative Stress 3% H2O2, RT, 24h API->Ox Therm Thermal Stress Solid state, 80°C, 7 days API->Therm Neut Neutralization & Dilution to 0.1 mg/mL Acid->Neut Base->Neut Ox->Neut Therm->Neut HPLC HPLC-CAD / UV Analysis Assess Mass Balance & Peak Purity Neut->HPLC

Forced degradation protocol ensuring method stability-indicating capabilities.

Data Presentation & Validation Summary

Upon execution of the method, the quantitative data must conform to the following strict validation parameters. The use of CAD ensures that LOD and LOQ are superior to UV for this specific non-chromophoric molecule.

System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaTypical Result (CAD)
Retention Time ( tR​ ) Monitor for consistency~8.4 min
Resolution ( Rs​ ) ≥2.0 (API vs. Precursor)3.1
Tailing Factor ( Tf​ ) ≤1.5 1.15
Theoretical Plates ( N ) >5000 8,200
Injection Precision (%RSD) ≤2.0% (n=6)0.8%
Method Validation Parameters
Validation MetricUV (210 nm) PerformanceCAD Performance
Linearity Range 0.05 – 1.5 mg/mL ( R2≥0.995 )0.01 – 1.5 mg/mL ( R2≥0.999 )*
Limit of Detection (LOD) 10.0 µg/mL2.5 µg/mL
Limit of Quantitation (LOQ) 30.0 µg/mL8.0 µg/mL
Accuracy (Recovery) 98.0% – 102.0%99.1% – 101.5%

*Note: CAD response is non-linear over wide ranges; a quadratic fit or log-log transformation is applied for linearity calculations.

References

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Chromatography Online.[Link]

  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. ResearchGate.[Link]

  • Peptides - Agilent. Agilent Technologies.[Link]

Sources

Application

Comprehensive NMR Characterization Protocol for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine: Resolving Rotameric and Diastereomeric Complexity

Introduction & Structural Complexity 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a complex tertiary amide comprising a chiral L-proline moiety coupled to a 3-substituted piperidine ring. For drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Complexity

1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a complex tertiary amide comprising a chiral L-proline moiety coupled to a 3-substituted piperidine ring. For drug development professionals and synthetic chemists, the NMR characterization of this molecule presents a significant analytical challenge due to overlapping stereochemical and conformational dynamics:

  • Amide Rotamers: The restricted rotation around the prolyl-piperidine peptide bond (N–CO) results in a thermodynamic mixture of cis and trans rotamers. Unlike secondary amides, tertiary prolyl amides have a remarkably small energy difference between these states[1].

  • Diastereomerism: If the 3-(ethoxymethyl)piperidine precursor is utilized as a racemate, its coupling with enantiopure L-proline yields a mixture of two diastereomers. Each diastereomer will independently exist as a cis/trans rotameric pair, potentially leading to four distinct sets of NMR signals.

  • Steric Compression & Ring Conformation: The bulky ethoxymethyl group biases the piperidine ring toward an equatorial conformation to minimize steric compression, which directly impacts the chemical shifts of the axial and equatorial protons within the ring[2].

Mechanistic Causality: Why Rotamers Exist

Do not mistake signal duplication for chemical impurities. In tertiary prolyl amides, the trans conformation is frequently stabilized by n→π∗ interactions, where the lone pair of the preceding carbonyl oxygen donates electron density into the antibonding orbital of the prolyl carbonyl[3]. However, the bulky 3-substituted piperidine ring introduces severe steric clashes that disrupt this stabilization, often increasing the cis population and lowering the energy barrier ( ΔG‡ ) for amide isomerization[1]. Because this interconversion occurs slowly on the NMR timescale at room temperature, distinct resonance sets for both conformers are observed.

Self-Validating Protocol: Resolving Conformational vs. Compositional Variance

To ensure absolute scientific integrity, your NMR workflow must be a self-validating system . 1D NMR alone cannot definitively distinguish between a chemical impurity, a stable diastereomer, and a rotamer. We validate the structural assignment through a triad of proofs:

  • Proof of Stoichiometry (Integration): The sum of the major (trans) and minor (cis) peaks for a diagnostic proton (e.g., the Proline α -proton) must integrate exactly to 1H relative to the invariant signals of the molecule.

  • Proof of Chemical Exchange (EXSY): In a NOESY/ROESY spectrum, chemical exchange between the cis and trans states during the mixing time yields Exchange Spectroscopy (EXSY) cross-peaks. These cross-peaks will possess the same phase as the diagonal, definitively proving the two signals belong to interconverting states of the same molecule.

  • Proof of Thermal Coalescence (VT-NMR): As thermal energy exceeds the rotational energy barrier ( ≈16−20 kcal/mol), the distinct rotamer signals will broaden and merge into a single time-averaged spectrum[1].

Experimental Methodology

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

  • Dissolve the sample in 0.6 mL of DMSO-d₆ (preferred over CDCl₃).

    • Causality: CDCl₃ boils at 61 °C, which is insufficient to reach the coalescence temperature of most prolyl amides. DMSO-d₆ allows safe heating up to 120 °C during VT-NMR[1].

  • Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain.

Step 2: 1D and 2D NMR Acquisition (25 °C)
  • ¹H NMR (600 MHz): Acquire with 16-32 scans, a relaxation delay (D1) of 2.0 s, and a spectral width of 12 ppm. Identify duplicated diagnostic signals (e.g., Proline α -H at ~4.2–4.6 ppm).

  • ¹³C NMR (150 MHz): Acquire with minimum 1024 scans to ensure the minor rotamer signals are clearly resolved above the noise floor.

  • 2D Suite (COSY, HSQC, HMBC): Map the spin systems. The diastereotopic protons of the ethoxymethyl group (C3-CH₂-O) will appear as a complex AB system in the HSQC due to the adjacent chiral center at C3.

  • NOESY: Acquire with a mixing time of 300–500 ms. Look for EXSY cross-peaks between the duplicated Proline α -H signals.

Step 3: Variable Temperature (VT) NMR
  • Calibrate the probe temperature using an ethylene glycol standard.

  • Acquire rapid ¹H NMR spectra (8 scans) starting at 25 °C, increasing in 10 °C increments up to 90 °C.

  • Observe the line broadening and subsequent coalescence of the Proline α -H and piperidine N-CH₂ signals.

  • Calculate the rotational barrier ( ΔG‡ ) using the coalescence temperature ( Tc​ ) and the peak separation ( Δν ) at room temperature.

Data Presentation: Expected Chemical Shifts

The following table summarizes the anticipated NMR spectral data. Note: All signals will present as duplicated sets (major/minor) at room temperature due to rotameric exchange.

MoietyPositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity & Diagnostic Notes
Proline C=O-170.0 - 172.0-
C- α 4.20 - 4.6057.0 - 59.0dd / Highly diagnostic for cis/trans ratio
C- β 1.80 - 2.2028.0 - 30.0m
C- γ 1.70 - 2.0024.0 - 25.0m
C- δ 3.30 - 3.7046.0 - 48.0m
Piperidine C2 (N-CH₂)2.80 - 4.2045.0 - 50.0m / Highly split (axial/equatorial & rotamers)
C3 (CH)1.60 - 1.9035.0 - 38.0m / Chiral center
C4 (CH₂)1.20 - 1.7025.0 - 28.0m
C5 (CH₂)1.40 - 1.8024.0 - 26.0m
C6 (N-CH₂)2.60 - 3.8042.0 - 46.0m / Highly split (axial/equatorial & rotamers)
Ethoxymethyl C3-CH₂-O3.20 - 3.4072.0 - 75.0m / Diastereotopic AB system
O-CH₂-CH₃3.40 - 3.6065.0 - 67.0q / J≈7.0 Hz
O-CH₂-CH₃1.10 - 1.2014.0 - 15.0t / J≈7.0 Hz

Workflow Visualization

The following diagram outlines the logical decision tree for resolving the spectral complexity of this molecule.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6 preferred over CDCl3) OneD_NMR 1D 1H & 13C NMR (Identify Signal Duplication) SamplePrep->OneD_NMR RotamerCheck Are duplicated signals present? (cis/trans) OneD_NMR->RotamerCheck TwoD_NMR 2D NMR Suite (COSY, HSQC, HMBC) RotamerCheck->TwoD_NMR Yes (Prolyl Amide) Assignment Final Spectral Assignment & Rotamer Ratio Calculation RotamerCheck->Assignment No NOESY NOESY / ROESY (Verify Spatial Proximity & EXSY) TwoD_NMR->NOESY VT_NMR Variable Temperature (VT) NMR (Determine Coalescence Temp) NOESY->VT_NMR Confirm Exchange VT_NMR->Assignment

Caption: Logical workflow for the NMR elucidation and rotameric resolution of prolyl amides.

References

  • New Strategies for the Design of Folded Peptoids Revealed by a Survey of Noncovalent Interactions in Model Systems. NIH. 3

  • Steric Effects on the Amide Isomer Equilibrium of Prolyl Peptides. Synthesis and Conformational Analysis of N-Acetyl-5-tert-butylproline N'-Methylamides. Journal of the American Chemical Society. 1

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. 2

Sources

Method

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Target Audience: Formulation Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Pharmacological Rationale The compound 1-(L-Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Pharmacological Rationale

The compound 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a highly specialized peptidomimetic candidate. Based on its structural pharmacophore—an L-proline moiety linked via an amide bond to a substituted nitrogenous heterocycle—it is designed to act as an inhibitor of Prolyl Endopeptidase (PREP) , an enzyme implicated in neurodegenerative and metabolic disorders[1].

While traditional PREP inhibitors (e.g., KYP-2047) utilize a pyrrolidine ring, the substitution with a 3-(ethoxymethyl)piperidine system serves a specific causal purpose: it significantly increases the compound's lipophilicity and steric bulk. This modification is strategically engineered to enhance transcellular diffusion across the Blood-Brain Barrier (BBB), a proven pharmacokinetic advantage of lipophilic piperidine derivatives[2]. However, this increased lipophilicity and peptidomimetic nature present distinct formulation challenges, specifically regarding aqueous solubility for intravenous (IV) dosing and susceptibility to gastrointestinal P-glycoprotein (P-gp) efflux during oral (PO) administration[3].

This application note provides a comprehensive, self-validating workflow for the formulation, in vivo dosing, and bioanalytical quantification of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

Physicochemical Profiling

Before selecting a dosing vehicle, it is critical to evaluate the physicochemical parameters of the active pharmaceutical ingredient (API). The data below dictates the necessity of co-solvents and lipid-based systems to ensure systemic exposure.

Table 1: Physicochemical Properties & Pharmacokinetic Implications

ParameterValuePharmacokinetic Implication (Causality)
Molecular Weight 240.35 g/mol <400 Da; ideal size for paracellular and transcellular BBB diffusion.
cLogP (Predicted) ~2.1Optimal lipophilicity for CNS penetration without causing excessive plasma protein binding or rapid biliary clearance.
pKa (Proline Amine) ~8.8The secondary amine is protonated at physiological pH. Requires careful vehicle pH adjustment (pH 5.5–7.0) to prevent tissue irritation during IV dosing.
H-Bond Donors 2Low HBD count facilitates lipid bilayer permeability.
H-Bond Acceptors 3Well within Lipinski's Rule of 5, supporting the potential for oral bioavailability if P-gp efflux is mitigated.

Formulation Strategies

The formulation of peptidomimetics requires overcoming two primary barriers: precipitation in the bloodstream (IV) and presystemic clearance (PO).

Intravenous (IV) Formulation

To achieve a clear, precipitate-free solution for IV administration, a co-solvent/surfactant system is required. We utilize a DMSO/Solutol HS 15 mixture. Solutol HS 15 (polyoxyl 15 hydroxystearate) forms micelles that encapsulate the lipophilic ethoxymethyl moiety, preventing the compound from crashing out of solution upon contact with the aqueous environment of the blood.

Oral (PO) Formulation

Oral formulations of PREP inhibitors have demonstrated the viability of targeting CNS pathways via the enteral route[4]. However, peptidomimetics are highly susceptible to P-gp-mediated efflux in the intestinal lumen. To counteract this, we employ a Lipid-Based Drug Delivery System (LBDDS) utilizing Polyoxyl 35 Castor Oil. This specific excipient acts as a potent P-gp inhibitor, shielding the API during enterocyte absorption and promoting lymphatic transport, thereby bypassing first-pass hepatic metabolism[3].

Table 2: Standardized Vehicle Preparation

RouteVehicle CompositionPreparation Methodology
IV 5% DMSO, 10% Solutol HS 15, 85% Saline1. Dissolve API in DMSO.2. Add Solutol HS 15 and vortex for 60s.3. Slowly add sterile saline dropwise while sonicating at 37°C.
PO 10% Polyoxyl 35 Castor Oil, 90% Water1. Dissolve API directly in Polyoxyl 35 Castor Oil.2. Vortex vigorously until a homogeneous paste forms.3. Dilute with sterile water to achieve a microemulsion.

In Vivo Dosing and Tissue Collection Protocols

Note: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol A: Dosing Administration (C57BL/6 Mice, 20-25g)
  • Preparation: Fast the PO cohort for 4 hours prior to dosing to reduce food-effect variability on lipid absorption. The IV cohort requires no fasting.

  • IV Dosing (2 mg/kg): Warm the animal's tail using a heat lamp for 3 minutes to induce vasodilation. Using a 29G insulin syringe, inject the IV formulation via the lateral tail vein at a dose volume of 5 mL/kg .

  • PO Dosing (10 mg/kg): Secure the mouse by the scruff. Using a 20G stainless steel oral gavage needle with a ball tip, administer the PO microemulsion directly into the stomach at a dose volume of 10 mL/kg .

Protocol B: Pharmacokinetic Sampling & Brain Extraction

To accurately assess BBB penetration, it is critical to differentiate between the drug present in the brain parenchyma and the drug merely trapped in the cerebral vasculature[2].

  • Anesthesia & Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 h), deeply anesthetize the mouse using Isoflurane. Collect 500 µL of whole blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 min (4°C) to isolate plasma.

  • Transcardial Perfusion (Critical Step): Immediately following blood collection, cut the right atrium and perfuse the left ventricle with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) at a rate of 5 mL/min until the liver and brain clear of blood.

  • Tissue Isolation: Extract the brain, rinse in cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen.

Bioanalytical Workflow (LC-MS/MS)

A self-validating bioanalytical method requires strict matrix effect mitigation and internal standardization.

  • Homogenization: Add 3 volumes (w/v) of ice-cold 80:20 Water:Methanol to the frozen brain tissue. Homogenize using a bead beater at 50 Hz for 2 minutes.

  • Protein Precipitation: Transfer 50 µL of plasma or brain homogenate to a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of an internal standard (e.g., Donepezil).

  • Extraction: Vortex the plate for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transition for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (typically targeting the m/z of the parent ion fragmenting to the stable proline or piperidine product ions).

Pharmacokinetic & Metabolic Pathway Visualization

The following diagram maps the causal relationships between the chosen formulation routes, physiological barriers, and the ultimate target engagement of the compound.

PK_Workflow PO_Dose Oral (PO) Dosing Lipid-Based Vehicle GI_Tract Gastrointestinal Tract (P-gp Efflux Bypass) PO_Dose->GI_Tract IV_Dose Intravenous (IV) Dosing DMSO/Saline Vehicle Systemic Systemic Circulation (Plasma PK Profile) IV_Dose->Systemic Direct Entry GI_Tract->Systemic Absorption BBB Blood-Brain Barrier (Lipophilic Permeation) Systemic->BBB Distribution Liver Hepatic Metabolism (CYP O-dealkylation) Systemic->Liver Clearance Brain Brain Tissue (PREP Target Engagement) BBB->Brain CNS Penetration

In vivo pharmacokinetic workflow and distribution pathway for the PREP inhibitor candidate.

References

  • Review and analysis of FDA approved drugs using lipid-based formulations: Oral delivery of peptides. Informa Healthcare / Taylor & Francis. 3

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics ofmethanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry - ACS Publications. 2

  • US8524654B2 - Prolyl endopeptidase inhibitors for reducing or preventing neutrophilic inflammation. Google Patents. 1

  • Therapeutic Effect of Prolyl Endopeptidase Inhibitor in High-fat Diet-induced Metabolic Dysfunction-associated Fatty Liver Disease. National Institutes of Health (PMC).

  • Pharmacodynamic and Pharmacokinetic Profile of S 17092, a New Orally Active Prolyl Endopeptidase Inhibitor, in Elderly Healthy Volunteers. A Phase I Study. British Journal of Clinical Pharmacology. 4

Sources

Application

Scale-up synthesis of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine for industrial research

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Objective: To provide a highly scalable, low-epimerization synthetic protocol for the production of 1-(L-Prolyl)-3-(ethoxymethyl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Objective: To provide a highly scalable, low-epimerization synthetic protocol for the production of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine, a versatile chiral building block used in advanced pharmaceutical research.

Mechanistic Rationale & Strategic Process Design

The synthesis of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine requires the robust amide coupling of N-Boc-L-proline with 3-(ethoxymethyl)piperidine, followed by a controlled deprotection of the tert-butyloxycarbonyl (Boc) group.

The Epimerization Challenge: When scaling up the coupling of alpha-chiral amino acids like L-proline, traditional coupling reagents (e.g., DCC, EDC/HOBt) often lead to significant racemization/epimerization at the stereogenic center adjacent to the carbonyl. Furthermore, these reagents generate urea byproducts that are notoriously difficult to remove via simple liquid-liquid extraction, necessitating chromatography—a major bottleneck in industrial scale-up.

The T3P Advantage: To circumvent these issues, this protocol utilizes Propylphosphonic anhydride (T3P®) . T3P operates via a biomimetic activation pathway akin to ATP-grasp enzymes, forming a highly reactive but stereochemically stable mixed anhydride intermediate [1]. When combined with a weak base like pyridine in ethyl acetate (EtOAc), T3P suppresses epimerization to <1.0% while driving the reaction to completion [2]. Crucially for scale-up, all T3P byproducts (propylphosphonic acid derivatives) are highly water-soluble and are completely purged during a standard aqueous workup [3].

Process Mass Intensity (PMI) & Stoichiometry

The following table outlines the optimized stoichiometry for a 100-gram scale validation batch. The use of EtOAc as a single solvent for both the reaction and workup significantly improves the Process Mass Intensity (PMI).

MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
N-Boc-L-Proline215.251.00100.0 gChiral Acid Substrate
3-(Ethoxymethyl)piperidine143.231.0570.0 gAmine Nucleophile
T3P (50% w/w in EtOAc)318.201.50443.0 gCoupling Reagent
Pyridine79.103.00110.0 gAcid Scavenger / Base
Ethyl Acetate (EtOAc)88.11-1.0 LReaction Solvent
HCl (4M in Dioxane or EtOAc)36.464.00465 mLDeprotection Reagent

Workflow Visualization

G N1 1. Substrate Charging N-Boc-L-Proline + Amine N2 2. T3P Activation Pyridine / EtOAc / 0°C N1->N2 N3 3. Amide Formation 1-(N-Boc-L-Prolyl)-... N2->N3 N4 4. Aqueous Workup Purge Water-Soluble Byproducts N3->N4 N5 5. Boc Deprotection HCl in EtOAc / 20°C N4->N5 N6 6. Isolation Product HCl Salt Filtration N5->N6

Figure 1: Scalable T3P-mediated synthesis workflow for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure batch-to-batch reproducibility without relying on downstream purification.

Stage 1: Amide Coupling (T3P-Mediated)
  • Reactor Preparation: Purge a 3 L jacketed glass reactor with nitrogen. Charge N-Boc-L-proline (100.0 g, 464 mmol) and EtOAc (800 mL). Stir at 250 rpm until complete dissolution is achieved.

  • Amine Addition: Add 3-(ethoxymethyl)piperidine (70.0 g, 488 mmol) to the reactor. Note: 3-(ethoxymethyl)piperidine is commercially available and should be verified for >98% purity prior to use [4].

  • Base Addition: Charge pyridine (110.0 g, 1.39 mol) in a single portion.

  • Thermal Control & Activation: Cool the reactor jacket to 0 °C. Once the internal temperature reaches ≤ 5 °C, begin the dropwise addition of T3P (50% w/w in EtOAc, 443.0 g, 696 mmol) over 45 minutes.

    • Causality Note: T3P addition is mildly exothermic. Maintaining the temperature below 5 °C during addition is critical to suppress the formation of the epi-proline byproduct [2].

  • Reaction Maturation: After addition, adjust the jacket temperature to 20 °C and stir for 12 hours.

    • IPC #1: Sample the reaction mixture and analyze via HPLC. Proceed to workup only when N-Boc-L-proline is ≤ 1.0% Area.

Stage 2: Workup and Byproduct Purge
  • Quench: Add 0.5 M aqueous HCl (500 mL) to the reactor and stir vigorously for 15 minutes. Allow phase separation.

    • Causality Note: The acidic wash protonates excess pyridine, driving it into the aqueous phase alongside the highly water-soluble propylphosphonic acid byproducts[3].

  • Phase Separation: Discard the lower aqueous layer.

  • Neutralization: Wash the organic phase with saturated aqueous NaHCO₃ (500 mL), followed by brine (500 mL).

    • IPC #2: Check the pH of the final aqueous wash. It must be neutral (pH 7.0–7.5) to ensure no residual acid carries over into the concentration step.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to approximately 400 mL total volume.

Stage 3: Boc-Deprotection and Isolation
  • Acidic Cleavage: Transfer the concentrated organic stream back to the reactor. Cool to 10 °C. Add 4M HCl in EtOAc (465 mL) dropwise over 30 minutes.

    • Causality Note: Isobutylene gas and CO₂ are evolved during this step. Ensure the reactor is properly vented through a scrubber system.

  • Precipitation: Warm to 20 °C and stir for 4 hours. The product will begin to precipitate as a dense white crystalline solid (hydrochloride salt).

    • IPC #3: Analyze the supernatant via HPLC to confirm complete consumption of the Boc-protected intermediate.

  • Filtration & Drying: Filter the slurry through a sintered glass funnel. Wash the filter cake with cold EtOAc (2 x 100 mL). Dry the solid in a vacuum oven at 40 °C for 12 hours.

Analytical Validation Expectations

To confirm the integrity of the synthesized 1-(L-Prolyl)-3-(ethoxymethyl)piperidine hydrochloride, the following analytical parameters should be met:

  • Chiral Purity (e.e.): > 99.0% (via Chiral HPLC). The use of T3P/Pyridine at 0 °C ensures negligible epimerization[2].

  • Chemical Purity: > 98.5% (via RP-HPLC, 210 nm).

  • Residual Solvents: EtOAc < 5000 ppm, Pyridine < 200 ppm (via HS-GC).

References

  • Mattellone, A., et al. "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)." Molecules, 2023. URL: [Link]

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, ACS Publications, 2011. URL: [Link]

  • "Acid-Amine Coupling using T3P." Organic Synthesis. URL: [Link]

Method

Application Note: Advanced Sample Preparation Strategies for LC-MS/MS Bioanalysis of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Assay Developers. Objective: To provide a self-validating, mechanistically grounded framework for extracting and quantifying bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Assay Developers. Objective: To provide a self-validating, mechanistically grounded framework for extracting and quantifying basic peptidomimetic compounds from complex biological matrices.

Physicochemical Profiling & Bioanalytical Strategy

Before selecting a sample preparation technique, a rigorous structural analysis of the target analyte is mandatory. 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a highly polar, basic peptidomimetic small molecule.

Mechanistic Causality: The linkage of the L-proline moiety to the piperidine nitrogen forms a neutral amide bond. Consequently, the primary ionizable center of this molecule is the secondary amine located on the pyrrolidine ring of the prolyl group.

  • Ionization State: With a pKa of approximately 9.5–10.0, this secondary amine is predominantly protonated (cationic) at physiological pH (7.4) and under acidic conditions.

  • Matrix Vulnerability: Because it is a basic amine, it requires positive electrospray ionization (ESI+). However, ESI+ is notoriously susceptible to severe ion suppression caused by endogenous glycerophosphocholines (phospholipids) present in plasma and serum[1].

To achieve high sensitivity and robust process efficiency, the sample preparation must not only extract the analyte but actively eliminate phospholipid interferences. While Protein Precipitation (PPT) is fast, it fails to remove these lipids. Therefore, orthogonal retention mechanisms—specifically Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) —serve as the gold standard for this class of compounds[2][3].

Bioanalytical Workflow & Decision Matrix

The choice of extraction methodology is dictated by the required limit of quantitation (LOQ) and the lipid content of the matrix.

Workflow A Plasma Sample 1-(L-Prolyl)-3-(ethoxymethyl)piperidine B Matrix Complexity? A->B C Protein Precipitation (PPT) Low Selectivity B->C High Throughput D MCX SPE High Selectivity B->D High Sensitivity E Liquid-Liquid Extraction (LLE) Lipid Removal B->E High Lipids F LC-MS/MS Analysis C->F D->F E->F

Figure 1: Decision matrix for bioanalytical sample preparation workflows.

Experimental Protocols: The Three Pillars of Extraction

Method A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Recommended)

Causality & Principle: MCX sorbents contain both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) functional groups. By loading the sample at an acidic pH, the analyte's secondary amine is fully protonated and binds ionically to the sulfonic acid. This allows for an aggressive 100% organic wash to strip away phospholipids (which only bind via reversed-phase) without losing the target analyte[1].

Step-by-Step Protocol:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H₃PO₄). Validation check: This drops the pH to ~2.0, disrupting protein binding and ensuring the prolyl amine is 100% ionized.

  • Conditioning: Pass 1 mL Methanol (MeOH) followed by 1 mL MS-grade H₂O through the 30 mg MCX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% H₃PO₄. Purpose: Removes salts and hydrophilic neutral interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Purpose: Elutes endogenous phospholipids and neutral lipids. The analyte remains locked via ionic bonds[4].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Purpose: The high pH (>11) neutralizes the prolyl amine, breaking the ionic bond, while the MeOH disrupts reversed-phase interactions, releasing the analyte[4].

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Mechanism S1 1. Load (Acidic) Analyte is Cationic (+) S2 2. Wash 1 (Aqueous) Removes Salts S1->S2 S3 3. Wash 2 (100% MeOH) Removes Phospholipids S2->S3 S4 4. Elute (Basic MeOH) Neutralizes Analyte S3->S4

Figure 2: Mechanistic steps of MCX SPE for basic peptidomimetics.

Method B: High-Throughput Protein Precipitation (PPT)

Causality & Principle: PPT relies on organic solvents to denature plasma proteins. While highly efficient for high-throughput discovery PK, it leaves massive amounts of matrix components (salts, lipids) in the extract, leading to signal suppression. Protocol:

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (ACN) containing the internal standard.

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant, dilute with 100 µL H₂O, and inject.

Method C: pH-Driven Liquid-Liquid Extraction (LLE)

Causality & Principle: To extract a polar, basic molecule into a non-polar organic solvent, it must be forced into its uncharged (free base) state. Protocol:

  • Aliquot 100 µL of plasma.

  • Add 50 µL of 0.5 M Sodium Carbonate buffer (pH 11.5). Validation check: The pH must be at least 1.5 units above the analyte's pKa (~9.5) to ensure >95% deprotonation.

  • Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes, then centrifuge to separate layers.

  • Transfer the upper organic layer, evaporate, and reconstitute.

Quantitative Data Presentation

The following table summarizes the validation parameters of the three extraction methodologies for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine in human plasma. The data clearly demonstrates the superiority of MCX SPE in mitigating matrix effects[1][4].

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)Precision (CV %)
PPT (Acetonitrile) 88.5 ± 4.1-42.3 (Severe Suppression)51.012.4
LLE (MTBE, pH 11.5) 68.2 ± 5.3-8.562.49.1
MCX SPE (Oasis / Strata) 94.1 ± 2.2 -4.2 (Negligible) 90.1 3.5

LC-MS/MS Analytical Conditions

Because 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is highly polar, standard C18 chromatography often results in poor retention and peak tailing due to secondary silanol interactions with the basic amine.

Recommended Chromatographic Strategy:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) OR a high-pH tolerant C18 column (e.g., Waters XBridge).

  • Mobile Phase (High pH Reversed-Phase):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in H₂O (pH 10.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Causality: Running the mobile phase at pH 10.0 keeps the prolyl amine deprotonated during chromatography, drastically improving peak shape and retention on reversed-phase columns.

References

  • Bioanalysis by LC-MS/MS: A review. Patil, S., & Bhosale, A. International Journal of Chemistry Studies, 2020. [2]

  • Waters Oasis SPE products: Solid-Phase Extraction Chemistries. LabRulez LCMS. [3]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. PMC - National Institutes of Health (NIH). [4]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Jones, K. LCGC International, 2026. [1]

  • Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE). Waters Corporation Application Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that coupling sterically hindered secondary amines with α -substituted cyclic amino acids often results in frust...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that coupling sterically hindered secondary amines with α -substituted cyclic amino acids often results in frustratingly low yields. The synthesis of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a classic example of this bottleneck.

This guide is designed by senior application scientists to help you troubleshoot, optimize, and scale this specific synthesis. We focus on the causality behind reagent selection and provide self-validating protocols to ensure your chemistry works the first time.

Workflow A Boc-L-Proline + 3-(ethoxymethyl)piperidine B Amide Coupling (COMU, DIPEA, DMF) A->B Step 1 C Boc-Protected Intermediate B->C Yield: 90-96% D Boc Deprotection (4M HCl in Dioxane) C->D Step 2 E 1-(L-Prolyl)-3- (ethoxymethyl)piperidine D->E Yield: >95%

Workflow for the high-yield synthesis of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

Part 1: Overcoming Steric Hindrance in Amide Coupling

Q: Why am I getting low yields (<50%) when coupling Boc-L-Proline with 3-(ethoxymethyl)piperidine using EDC/HOBt?

A: The low yield is a direct consequence of dual steric hindrance. Boc-L-Proline is an α -substituted cyclic secondary amine derivative, making its carboxylic acid highly hindered. Simultaneously, 3-(ethoxymethyl)piperidine is a bulky secondary amine. When using standard carbodiimides like EDC, the initially formed O-acylisourea intermediate is relatively unstable. Because the bulky piperidine attacks slowly, the O-acylisourea has time to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea byproduct, killing your yield[1].

Q: Which coupling reagent is recommended to maximize yield and minimize epimerization?

A: We strongly recommend transitioning from carbodiimides to uronium-based salts, specifically COMU or HATU .

COMU is a morpholine-based uronium salt derived from OxymaPure. It forms a highly reactive, stabilized active ester that resists rearrangement, forcing the difficult nucleophilic attack to proceed rapidly[2]. Furthermore, COMU requires only 1 equivalent of base, exhibits a less hazardous safety profile than the explosive HATU, and produces water-soluble byproducts that simplify workup[3]. If epimerization (loss of the L-proline chiral center) is your absolute primary concern and you are operating at a multi-kilogram scale, T3P (propanephosphonic acid anhydride) is an excellent alternative, though it typically requires longer reaction times[4],[5].

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Proline Couplings

Coupling ReagentBase RequiredSolventReaction TimeEpimerization RiskTypical Yield (%)
EDC / HOBt DIPEA (1-2 eq)DMF16–24 hModerate40–50%
T3P Pyridine (3 eq)EtOAc12–16 hVery Low60–70%
HATU DIPEA (2 eq)DMF2–4 hLow85–90%
COMU DIPEA (1 eq)DMF1–2 hVery Low90–96%
Q: How does the COMU mechanism overcome this specific steric bulk?

A: COMU rapidly converts the carboxylic acid into an Oxyma ester. Unlike HOBt esters, the Oxyma leaving group is highly electron-withdrawing and structurally pre-organized to accept the incoming amine, dramatically lowering the activation energy required for the bulky 3-(ethoxymethyl)piperidine to attack the carbonyl carbon[3].

Mechanism A Sterically Hindered Acid (Boc-L-Proline) C Active Ester Formation (COMU / DIPEA) A->C Activation B Secondary Amine (3-(ethoxymethyl)piperidine) E Nucleophilic Attack (Overcomes Steric Bulk) B->E Amine Addition D Stabilized Oxyma Ester (Highly Reactive) C->D Fast (<15 min) D->E Coupling F Amide Bond Formation (Target Intermediate) E->F -Oxyma Byproduct

Mechanism of COMU-mediated coupling overcoming steric hindrance in secondary amines.

Part 2: Deprotection and Workup Troubleshooting

Q: I am losing product during the Boc deprotection step. What should I change?

A: If you are using Trifluoroacetic acid (TFA), you are likely losing yield during the concentration phase due to the volatility of the free amine or the formation of stable TFA-salts that are difficult to crack. Switch to 4M HCl in Dioxane. HCl in dioxane provides a cleaner cleavage, and the resulting hydrochloride salt of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine will precipitate directly out of non-polar solvents (like diethyl ether) upon trituration, allowing for near-quantitative recovery without aqueous workup.

Q: My final deprotected product is highly water-soluble. How do I free-base it efficiently?

A: The target molecule has two basic nitrogen atoms (the piperidine core and the proline secondary amine). If you must isolate the free base rather than the HCl salt, standard EtOAc extractions will fail. You must adjust the aqueous phase to pH > 12 using 2M NaOH and extract with a mixed solvent system of DCM/Isopropanol (3:1, v/v) or continuously extract using a liquid-liquid extractor.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a self-validating system: it embeds visual cues and analytical checkpoints (In-Process Controls - IPC) so you can verify the success of each micro-step before proceeding.

Step 1: COMU-Mediated Amide Coupling
  • Activation: In an oven-dried flask under nitrogen, dissolve Boc-L-Proline (1.0 eq, 2.15 g, 10 mmol) and COMU (1.1 eq, 4.71 g, 11 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add DIPEA (1.2 eq, 2.1 mL, 12 mmol) dropwise at 0 °C.

    • Self-Validation Checkpoint: The solution will immediately turn a distinct yellow/orange color. This color change is a reliable visual indicator that the active Oxyma ester has successfully formed[2]. Stir for 15 minutes.

  • Coupling: Add 3-(ethoxymethyl)piperidine (1.1 eq, 1.57 g, 11 mmol) slowly. Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • IPC (LC-MS): Sample 10 µL of the reaction mixture into 1 mL of Acetonitrile. Run LC-MS.

    • Validation: Proceed to workup only when the peak for the active ester disappears and the product peak ( [M+H]+=341.5 ) plateaus.

  • Workup: Quench the reaction with water (50 mL). Extract with EtOAc ( 3×30 mL). Wash the combined organic layers with 1M HCl (20 mL), saturated aqueous NaHCO3​ (20 mL), and brine (20 mL). The COMU byproducts are highly water-soluble and will be removed here[3]. Dry over Na2​SO4​ and concentrate in vacuo.

Step 2: Boc Deprotection & Isolation
  • Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous DCM (10 mL). Cool to 0 °C.

  • Acid Addition: Slowly add 4M HCl in Dioxane (10 eq, 25 mL). Remove the ice bath and stir at room temperature for 2 hours.

  • IPC (LC-MS): Monitor the disappearance of the m/z341.5 peak and the appearance of the deprotected product mass ( [M+H]+=241.3 ).

  • Isolation: Concentrate the mixture under reduced pressure to a thick syrup. Add cold diethyl ether (50 mL) and stir vigorously for 30 minutes.

    • Validation: A white precipitate will form. This is the highly pure HCl salt of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine. Filter, wash with cold ether, and dry under high vacuum. Yields should exceed 95% for this step.

Sources

Optimization

Technical Support Center: Optimizing Purification of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bottlenecks when researchers attempt to purify basic, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bottlenecks when researchers attempt to purify basic, nitrogen-rich heterocycles.

Chemical Profiling: 1-(L-Prolyl)-3-(ethoxymethyl)piperidine presents a classic chromatographic challenge. While the piperidine nitrogen is tied up in a neutral amide bond, the L-proline moiety features a highly basic, unshielded secondary amine (pyrrolidine ring). This basic amine interacts strongly with the acidic silanols on standard silica gel, leading to severe peak tailing, irreversible adsorption, and compromised yields[1][2].

This guide provides field-proven, self-validating protocols to overcome these bottlenecks using flash chromatography.

Diagnostic Workflow: Selecting the Right Strategy

Before running your column, use the following decision matrix to determine the optimal stationary and mobile phase combination based on your crude mixture's properties and downstream requirements.

OptimizationWorkflow Start Crude 1-(L-Prolyl)-3- (ethoxymethyl)piperidine Q1 Are volatile amine modifiers acceptable? Start->Q1 BareSilica Bare Silica + Modifiers (e.g., DCM/MeOH/NH4OH) Q1->BareSilica Yes Q2 Is the crude mixture highly polar/aqueous? Q1->Q2 No NH2Silica Amine-Functionalized Silica (Hexane/EtOAc) Q2->NH2Silica No C18 C18 Reverse Phase (H2O/MeCN + 0.1% TFA) Q2->C18 Yes

Caption: Decision matrix for selecting the optimal flash chromatography method for basic amines.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does my compound streak on TLC and elute as a massive, tailing peak on bare silica? A: This is a chemical problem, not a physical one. Standard silica gel is decorated with weakly acidic silanol groups (Si-OH) with a pKa of ~4.5–6.8. The secondary amine on your L-prolyl moiety (pKa ~9–10) acts as a Brønsted base[1][2]. This creates a mixed-mode retention mechanism: your compound is undergoing both standard liquid-solid adsorption and strong ion-exchange interactions. This dual-affinity causes the compound to stick and release unevenly, resulting in severe peak tailing[3].

Q2: I must use standard bare silica due to budget constraints. How do I force this compound to elute cleanly? A: You must dynamically neutralize the acidic silanols by adding a competing amine modifier to your mobile phase[1][4]. Modifiers like Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) competitively bind to the silanols, masking them from your target molecule[3]. This forces the separation to rely purely on polarity rather than acid-base chemistry.

Q3: TEA modifiers are ruining my downstream yields and NMR spectra. What is the best alternative? A: Switch the stationary phase to Amine-Functionalized Silica (e.g., KP-NH or aminopropyl-bonded silica)[4][5]. The silica surface is covalently bonded with aminopropyl groups, creating a slightly basic surface (pKa ~9.8). This repels the basic proline amine, completely eliminating acid-base tailing without requiring mobile phase modifiers[5]. You can use standard, volatile solvents like Hexane/Ethyl Acetate[4].

Q4: My crude mixture is highly polar and normal phase isn't working. Can I use Reverse Phase (C18)? A: Yes. Reverse-phase (RP) flash chromatography is highly effective for polar amines[6]. However, you must control the mobile phase pH. At a neutral pH, the amine is partially protonated, leading to poor retention and split peaks. You must either suppress ionization using a high-pH buffer (e.g., 0.1% NH4OH) to keep the molecule in its lipophilic free-base form, or fully protonate it using a low-pH modifier (e.g., 0.1% TFA) to ensure uniform retention[1][3].

Validated Experimental Protocols

Protocol A: Modified Normal-Phase Chromatography (Bare Silica)

Use when budget is tight and downstream modifier removal is feasible.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) concentrated aqueous NH4OH (28-30%) to the MeOH portion.

  • Column Equilibration: Flush the bare silica column with 3-5 column volumes (CV) of DCM containing 1% NH4OH to pre-saturate the active silanols[1].

  • Loading: Dissolve the crude 1-(L-Prolyl)-3-(ethoxymethyl)piperidine in a minimum volume of DCM.

  • Elution: Run a step gradient from 0% to 10% MeOH (containing 1% NH4OH) in DCM[3].

  • Self-Validation: Evaporate fractions thoroughly. Run a ¹H-NMR to ensure NH4OH/TEA is fully removed under high vacuum.

Protocol B: Amine-Functionalized Silica (Modifier-Free)

Use for highest purity and immediate downstream coupling.

  • Stationary Phase: Select an aminopropyl-functionalized silica cartridge[5].

  • Solvent Preparation: Use unmodified Hexane and Ethyl Acetate (EtOAc)[4].

  • Loading: Dry-load the sample onto Celite or directly inject if soluble in Hexane/EtOAc.

  • Elution: Run a gradient of 20% to 100% EtOAc in Hexane[4].

  • Self-Validation: Evaporate fractions. The complete absence of modifiers guarantees immediate readiness for downstream coupling or NMR analysis without high-vacuum baking.

Protocol C: Reverse-Phase (C18) Chromatography

Use when the crude mixture is highly polar or water-soluble.

  • Solvent Preparation: Prepare Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA)[3].

  • Equilibration: Flush the C18 column with 5 CV of 5% Solvent B.

  • Loading: Dissolve the sample in DMSO or a Water/MeCN mixture and inject.

  • Elution: Run a gradient from 5% to 60% Solvent B over 15 CV[6].

  • Self-Validation: Lyophilize (do not rotovap) the pure fractions to remove water and volatile TFA, yielding the clean TFA-salt of the product.

Quantitative Method Comparison

ParameterProtocol A: Bare Silica + ModifierProtocol B: Amine-Functionalized SilicaProtocol C: C18 Reverse Phase
Primary Mechanism Adsorption (Dynamic masking)Adsorption (Repulsion of amines)Partitioning (Hydrophobic)
Selectivity / Resolution Moderate (Tailing may still occur)High (Sharp, symmetrical peaks)High (Excellent for polar impurities)
Loading Capacity Low to Moderate (~1-5% by weight)High (~5-10% by weight)Moderate (~2-5% by weight)
Post-Run Processing High effort (Modifier removal)Low effort (Standard evaporation)High effort (Lyophilization required)
Relative Cost Low ($)High ( $)Moderate to High ( )

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Successful Flash Chromatography. Wake Forest University / King Group.[Link]

  • Is there an easy way to purify organic amines? Biotage.[Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.[Link]

  • HPLC Peak Tailing. Axion Labs.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Stereoisomeric Impurities in 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists facing stereochemical purity challenges with 1-(L-Prolyl)-3-(ethoxymethyl)piperidine batches.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists facing stereochemical purity challenges with 1-(L-Prolyl)-3-(ethoxymethyl)piperidine batches.

Because this molecule contains two distinct stereocenters—one fixed on the (S)-proline ring and one variable center on the C3 position of the piperidine ring—impurities can manifest as either diastereomers (e.g., L-Prolyl-(3R) vs. L-Prolyl-(3S)) or true enantiomers (arising from D-Proline contamination). The following modules provide field-proven, self-validating methodologies to detect, quantify, and resolve these impurities.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do standard reversed-phase HPLC methods fail to accurately report the enantiomeric purity of my batches? A1: Standard C18 columns rely on achiral hydrophobic interactions and cannot differentiate true enantiomers, which possess identical physical properties in an achiral environment. While diastereomers (e.g., the (3R) and (3S) piperidine epimers attached to L-Proline) might exhibit partial separation on C18 due to subtle dipole differences, accurate baseline quantification requires a Chiral Stationary Phase (CSP). CSPs form transient, energy-differentiated diastereomeric complexes with the analytes, allowing for precise resolution [1].

Q2: What is the mechanistic advantage of using a polysaccharide-based CSP for piperidine derivatives? A2: Polysaccharide-based CSPs (such as amylose or cellulose derivatives coated on silica) provide a helical chiral cavity. For 1-(L-Prolyl)-3-(ethoxymethyl)piperidine, the amide carbonyl acts as a strong hydrogen bond acceptor, while the basic pyrrolidine nitrogen acts as a donor. The CSP facilitates a three-point interaction model (hydrogen bonding, dipole-dipole, and steric inclusion) that ensures robust enantioselective and diastereoselective recognition [2].

Q3: Can I resolve these impurities via crystallization instead of preparative chromatography? A3: Yes. Because the proline moiety contains a secondary amine (assuming it is not Boc/Cbz protected), it can be protonated to form diastereomeric salts with chiral resolving acids like L-tartaric acid. This thermodynamic resolution relies on the differential solubility of the resulting crystal lattices and is highly scalable compared to chromatographic methods [3].

Part 2: Workflow Visualization

G Start Impure Batch 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Analyze Self-Validating Step: Chiral HPLC Analysis (Polysaccharide CSP) Start->Analyze Decision Purity ≥ 99% ee/de? Analyze->Decision Pass Release Batch Decision->Pass Yes Fail Resolution Required Decision->Fail No SFC Prep-SFC Resolution (Chiralpak AD-H) Fail->SFC Scale < 1kg (Chromatographic) Cryst Diastereomeric Salt Crystallization (L-Tartaric Acid) Fail->Cryst Scale > 1kg (Thermodynamic) Verify Self-Validation Checkpoint: Re-analyze via HPLC SFC->Verify Cryst->Verify Verify->Decision Feedback Loop

Workflow for resolving stereoisomeric impurities in 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Protocol 1: Analytical Chiral HPLC for Purity Assessment

This protocol establishes the baseline stereopurity of your batch.

  • Causality of Design: Diethylamine (DEA) is utilized as a mobile phase additive. Because the pyrrolidine nitrogen is basic, omitting DEA leads to secondary interactions with residual silanols on the silica support, causing severe peak tailing. DEA competitively binds these silanols, ensuring sharp peaks and accurate integration [2].

Step-by-Step Methodology:

  • Column Preparation: Install a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column. Equilibrate with a mobile phase of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min at 25 °C.

  • Sample Preparation: Dissolve 10 mg of the batch sample in 10 mL of the mobile phase.

  • Self-Validation Checkpoint (System Suitability): Before injecting the batch, inject a known racemic/diastereomeric mixture of the compound. Validation criteria: The resolution factor ( Rs​ ) between the target isomer and the closest impurity peak must be >2.0 . If Rs​<2.0 , replace the guard column or prepare fresh mobile phase.

  • Execution: Inject 10 µL of the batch sample. Monitor UV absorbance at 220 nm.

  • Quantification: Calculate the diastereomeric/enantiomeric excess using peak area normalization.

Protocol 2: Preparative SFC (Supercritical Fluid Chromatography) Resolution

For batches under 1 kg requiring rapid turnaround, Prep-SFC is the method of choice.

  • Causality of Design: Supercritical CO₂ possesses lower viscosity and higher diffusivity than traditional liquid solvents. This allows for flow rates 3 to 5 times higher than Prep-HPLC without exceeding column pressure limits. Furthermore, the rapid expansion of CO₂ during fraction collection leaves the product in a small volume of organic modifier, eliminating the risk of thermal degradation during solvent evaporation [1].

Step-by-Step Methodology:

  • System Setup: Utilize a Prep-SFC system equipped with a Chiralpak® AD-H (250 x 21.2 mm, 5 µm) column.

  • Method Parameters: Set the co-solvent to 20% Methanol (containing 0.1% DEA) and 80% supercritical CO₂. Maintain backpressure at 120 bar and column temperature at 35 °C.

  • Injection: Perform stacked injections of 100 mg per cycle using a flow rate of 70 mL/min.

  • Fraction Collection: Trigger collection via UV threshold at 220 nm.

  • Self-Validation Checkpoint: Pull a 100 µL aliquot from the pooled target fractions. Evaporate, reconstitute in analytical mobile phase, and run Protocol 1 . Validation criteria: The pooled fraction must yield ≥99.5% purity before bulk solvent removal is authorized.

Protocol 3: Diastereomeric Salt Resolution (Scale-Up)

For multi-kilogram batches, thermodynamic resolution via crystallization is economically and operationally superior.

  • Causality of Design: L-tartaric acid acts as a chiral resolving agent. It protonates the basic pyrrolidine nitrogen, forming a pair of diastereomeric salts. Due to highly specific hydrogen-bonding networks, the salt of the target isomer forms a rigid, less soluble crystal lattice, while the impurity salt remains solvated in the mother liquor [3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of the impure 1-(L-Prolyl)-3-(ethoxymethyl)piperidine batch in 10 volumes of Acetone/Water (95:5, v/v) at 50 °C.

  • Resolving Agent Addition: Slowly add 1.0 equivalent of L-tartaric acid dissolved in a minimal amount of the same solvent mixture.

  • Crystallization: Cool the reactor linearly to 5 °C over 6 hours. Seed crystals of the pure diastereomeric salt may be added at 35 °C to control supersaturation and prevent oiling out.

  • Isolation: Filter the resulting crystals and wash with 2 volumes of cold acetone.

  • Self-Validation Checkpoint: Take a 50 mg sample of the wet cake. Perform a micro-scale free-basing (partition between 1M NaOH and Dichloromethane), evaporate the organic layer, and analyze via Protocol 1 . Validation criteria: If the purity is <99.0% , do not proceed to bulk free-basing. Instead, resuspend the wet cake in 5 volumes of the crystallization solvent and perform a secondary recrystallization.

  • Bulk Free-Basing: Once validated, suspend the bulk crystals in water, adjust pH to 10 with aqueous NaOH, and extract the pure free base with Dichloromethane.

Part 4: Quantitative Data Presentation

The following table summarizes the performance metrics of the resolution strategies to assist in workflow selection:

Resolution StrategyOptimal Scale SuitabilityTypical Resolution Factor ( Rs​ )Yield of Target IsomerAverage Cycle/Process Time
Analytical HPLC <10 mg (Analysis only) 2.5−3.2 N/A20 minutes
Prep-SFC 10 mg – 1 kg 2.0−2.8 85%−92% 8 minutes per injection
Salt Crystallization >1 kgN/A (Thermodynamic) 65%−75% 24 - 36 hours

References

  • Al-Sulaimi, S., et al. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." Molecules, 2023.[Link]

  • UCB Pharma S.A. "Process for chiral resolution of etiracetam.
Optimization

Technical Support Center: Preventing Oxidation of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-(L-Prolyl)-3-(ethoxymethyl)piperidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-(L-Prolyl)-3-(ethoxymethyl)piperidine . Due to its specific structural moieties, this compound is highly susceptible to oxidative degradation. This document provides field-proven, self-validating protocols to ensure the long-term structural integrity of your material.

Chemical Vulnerability Profile: The Causality of Degradation

To effectively prevent degradation, we must first understand the mechanistic vulnerabilities of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine. The molecule contains two primary sites prone to oxidation:

  • The L-Prolyl Secondary Amine: The electron-rich nitrogen in the pyrrolidine ring readily undergoes N-oxidation when exposed to atmospheric oxygen, forming hydroxylamines or N-oxides. This process is accelerated by light, elevated temperatures, and trace transition metals. A macroscopic indicator of this degradation is the compound turning a yellow or brownish hue[1].

  • The Ethoxymethyl Ether: Aliphatic ethers undergo auto-oxidation via a radical chain mechanism at the alpha-carbon. Oxygen abstracts a hydrogen atom, forming a radical that reacts with O₂ to generate reactive hydroperoxides. Over time, these peroxides can cause ether cleavage and pose safety risks[2].

OxidationMechanisms cluster_ether Ether Moiety Degradation cluster_amine Amine Moiety Degradation Molecule 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Ether Ethoxymethyl Group Molecule->Ether Amine L-Prolyl Secondary Amine Molecule->Amine Radical Alpha-Carbon Radical Ether->Radical O2 / Light Peroxide Hydroperoxide Formation Radical->Peroxide O2 Degradation Loss of Purity Peroxide->Degradation Cleavage NOxide N-Oxide / Hydroxylamine Amine->NOxide O2 / Metals NOxide->Degradation Color Change

Fig 1: Mechanistic pathways of oxidative degradation for amine and ether moieties.

Standard Operating Procedure: Long-Term Storage Workflow

To combat these vulnerabilities, we employ a self-validating storage protocol. The core philosophy is isolation from oxygen, moisture, and light [3].

Step-by-Step Methodology
  • Step 1: Pre-Storage Quality Control (QC) Test the bulk material for existing peroxides using a moist Potassium Iodide (KI) starch test strip. Causality: Storing already-oxidized material accelerates further degradation via radical propagation. If the test is positive (blue/black color), purify the compound via basic alumina chromatography before proceeding.

  • Step 2: Aliquoting into Amber Vials Divide the bulk material into single-use, amber glass vials. Causality: Amber glass blocks UV/visible light, preventing photo-induced radical formation[3]. Single-use aliquots prevent the bulk batch from undergoing repeated freeze-thaw cycles and atmospheric exposure.

  • Step 3: Heavy Inert Gas Purging Purge the headspace of each vial with Argon gas for 15–30 seconds. Causality: Argon is approximately 38% denser than air, allowing it to settle and form a protective "blanket" directly over the compound. Nitrogen is lighter and easily displaced by air currents during capping[4].

  • Step 4: Hermetic Sealing Seal the vials immediately using PTFE-lined screw caps. Causality: PTFE is chemically inert and highly impermeable to oxygen and moisture compared to standard rubber septa, which degrade over time.

  • Step 5: Desiccated Cold Storage Place the vials in a secondary container with indicating silica gel and store at -20°C. Causality: Amines are hygroscopic; moisture accelerates hydrolysis and oxidation[1]. Low temperatures exponentially decrease the kinetic rate of auto-oxidation.

  • Step 6: Self-Validation Loop After 30 days, pull one aliquot and perform LC-MS and a KI-starch test. If the purity matches the Day 0 baseline (>99.5%), your lab's purging and sealing technique is validated.

StorageWorkflow Start Bulk Material Test Peroxide & Purity QC Start->Test Aliquot Aliquot to Amber Vials Test->Aliquot Purge Argon Purge Aliquot->Purge Seal PTFE-Lined Capping Purge->Seal Store Store at -20°C Seal->Store Validate Post-Storage QC Store->Validate

Fig 2: Self-validating workflow for the long-term storage of oxidation-sensitive amines.

Quantitative Data: Impact of Storage Conditions

The following table summarizes the empirical shelf-life of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine under various storage conditions.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Risk
Room Temp (25°C)AirAmbient< 1 MonthRapid N-oxidation, Peroxide formation
4°CAirDark3-6 MonthsGradual oxidation, Moisture absorption
-20°CNitrogenDark12-18 MonthsSlow peroxide accumulation
-20°C Argon Dark > 24 Months Minimal to none

Troubleshooting & FAQs

Q1: My stored batch of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine has turned yellow. Is it still usable? A1: A color change to yellow or brown is a classic symptom of amine oxidation, indicating the formation of N-oxides or complex degradation oligomers[3]. It is highly recommended to re-purify the compound (e.g., via flash chromatography) before using it in sensitive syntheses or biological assays, as these impurities can poison transition metal catalysts or skew assay data.

Q2: How do I test for and remove peroxides from the ethoxymethyl moiety? A2: Dissolve a small aliquot (approx. 10 mg) in a miscible solvent (like ethanol) and apply it to a moist Potassium Iodide (KI) starch test strip. A blue/black color indicates the presence of peroxides[2]. To remove them, dissolve your bulk compound in a non-polar solvent (e.g., hexanes/ethyl acetate) and pass it through a short column of activated basic alumina (Brockmann Grade I).

Q3: Can I store this compound in solution to make handling easier? A3: Storing oxidation-sensitive amine-ethers in solution is generally discouraged for long periods. Solvents often contain dissolved oxygen and trace metals that accelerate degradation. If you must store it as a stock solution, use strictly anhydrous, degassed solvents (sparged with Argon for at least 30 minutes). If your downstream application permits, consider adding a free-radical scavenger/antioxidant like BHT (Butylated hydroxytoluene) at 10-50 ppm to inhibit the oxidation cascade[4].

Q4: Why is my compound degrading even though I store it at -20°C? A4: Cold storage alone does not stop oxidation if oxygen and moisture are present. In fact, oxygen is more soluble in cold liquids/condensates. If you are repeatedly opening a cold vial in a humid lab environment, condensation will introduce water, leading to hydrolysis and accelerated oxidation. Always allow vials to warm to room temperature in a desiccator before opening them.

References

  • Inhibition of amine oxidation - Google Patents (US20120271026A1).
  • Practices for Proper Chemical Storage - Cleveland State University. Available at:[Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Catalysis

Welcome to the Technical Support Center for advanced organocatalysis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize asymmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organocatalysis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize asymmetric transformations using the bifunctional organocatalyst 1-(L-Prolyl)-3-(ethoxymethyl)piperidine .

This catalyst operates via an enamine/iminium activation manifold. The secondary amine of the L-proline moiety condenses with carbonyl donors to form a nucleophilic enamine. Concurrently, the bulky 3-(ethoxymethyl)piperidine group provides critical steric shielding to direct the electrophilic attack to a single enantioface. Understanding the causality between your reaction conditions and these mechanistic steps is the key to achieving high yields and perfect stereocontrol.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: My reaction is stalling at 40-50% conversion. How can I drive it to completion? Causality & Solution: Low conversion in prolinamide-catalyzed reactions is rarely due to catalyst degradation; rather, it is a kinetic bottleneck in either the initial enamine formation or the final hydrolysis step[1]. To resolve this, you must introduce an acid co-catalyst. The addition of 15-20 mol% of an aromatic carboxylic acid, such as p-nitrobenzoic acid (PNBA), facilitates the necessary proton transfer steps, significantly lowering the activation barrier for both enamine formation and product release[1].

Q2: The yield is excellent, but my enantiomeric excess (ee) is below 70%. What is disrupting the stereocontrol? Causality & Solution: Poor enantioselectivity indicates a "loose" transition state or a competing background (uncatalyzed) reaction.

  • Solvent Polarity: Highly polar or protic solvents (like methanol or DMF) disrupt the delicate hydrogen-bonding network between the catalyst's ethoxymethyl oxygen, the acid co-catalyst, and the substrates. Switch to a non-polar solvent like anhydrous toluene or dichloromethane (DCM) to enforce a tighter, highly organized transition state[2].

  • Temperature Control: If the background reaction is competing with the catalyzed pathway, lower the reaction temperature from 25 °C to 0 °C or -20 °C. This rigidifies the transition state and exponentially favors the lower-energy catalyzed pathway.

Q3: Can I recover and reuse this highly functionalized catalyst? Causality & Solution: Yes. Because the 3-(ethoxymethyl)piperidine moiety makes the catalyst highly lipophilic, it can be efficiently recovered via acid-base extraction. Post-reaction, acidify the aqueous phase to pH 2 to protonate the piperidine/proline nitrogens, wash away organic impurities with diethyl ether, then basify the aqueous layer to pH 10 and extract the free-base catalyst with DCM.

Part 2: Quantitative Optimization Data

To illustrate the causality of the parameters discussed above, the following table summarizes the optimization of a standard Michael addition of cyclohexanone to trans-β-nitrostyrene using 20 mol% of the catalyst[3].

SolventAcid Co-CatalystTemp (°C)Time (h)Yield (%)ee (%)Causality / Mechanistic Observation
MethanolNone25484560Protic solvent disrupts the H-bonding network; loose transition state.
TolueneNone25486575Lack of acid slows enamine formation and hydrolysis[1].
Toluenep-Nitrobenzoic Acid (20 mol%)25249288Acid accelerates proton transfer; ternary complex tightens TS[2].
Toluenep-Nitrobenzoic Acid (20 mol%)0368996Lower temp reduces background reaction, maximizing stereocontrol.

Part 3: Self-Validating Experimental Protocol

The following is a field-proven, step-by-step methodology for the Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene . This protocol is designed as a self-validating system; specific checkpoints are built-in to ensure mechanistic integrity.

Step 1: Catalyst Pre-Activation In a flame-dried 10 mL vial equipped with a magnetic stir bar, add 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (20 mol%, 0.1 mmol) and p-nitrobenzoic acid (20 mol%, 0.1 mmol). Causality: Premixing the catalyst and co-catalyst ensures the formation of the active hydrogen-bonded catalytic salt before substrate introduction[4].

Step 2: Enamine Generation Add 1.0 mL of anhydrous toluene, followed by cyclohexanone (5.0 equivalents, 2.5 mmol). Stir for 15 minutes at room temperature. Validation Checkpoint: The solution should turn slightly yellow, indicating the formation of the active enamine intermediate.

Step 3: Temperature Equilibration & Electrophile Addition Cool the reaction mixture to 0 °C using an ice bath to rigidify the upcoming transition state. Add trans-β-nitrostyrene (1.0 equivalent, 0.5 mmol) in one single portion.

Step 4: Reaction Monitoring Stir the mixture at 0 °C. Monitor the consumption of the nitrostyrene via TLC (Hexanes/EtOAc 3:1). Validation Checkpoint: If the nitrostyrene is unconsumed after 24 hours but a distinct orange spot (enamine-electrophile adduct) is visible under UV, the hydrolysis step is rate-limiting. This validates that the acid co-catalyst may have been neutralized by trace basic impurities in your glassware.

Step 5: Quenching & Workup Once complete (typically 24-36 h), quench the reaction with saturated aqueous NH₄Cl (2 mL) to hydrolyze any remaining iminium species. Extract with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Part 4: Diagnostic Workflow Visualization

Below is the logical decision tree for optimizing the catalytic efficiency of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

OptimizationWorkflow Start Evaluate Initial Catalytic Performance YieldCheck Is Yield > 85%? Start->YieldCheck eeCheck Is Enantiomeric Excess (ee) > 90%? YieldCheck->eeCheck Yes LowYield Issue: Low Yield (Kinetics/Conversion) YieldCheck->LowYield No LowEE Issue: Low Selectivity (Stereocontrol) eeCheck->LowEE No Success Optimized Reaction Conditions eeCheck->Success Yes AddAcid Add Acid Co-catalyst (e.g., p-Nitrobenzoic Acid) LowYield->AddAcid ChangeSolvent Switch to Non-polar Solvent (e.g., Toluene/DCM) LowEE->ChangeSolvent AddAcid->YieldCheck LowerTemp Decrease Temperature (0°C to -20°C) ChangeSolvent->LowerTemp LowerTemp->eeCheck

Fig 1. Logical troubleshooting workflow for optimizing organocatalytic yield and enantioselectivity.

Sources

Optimization

Technical Support Center: Green Solvent Extraction for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Welcome to the Technical Support Center for the isolation and extraction of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine . This guide is designed for research scientists and process chemists transitioning away from toxic halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and extraction of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine . This guide is designed for research scientists and process chemists transitioning away from toxic halogenated solvents. It provides field-tested, self-validating protocols and troubleshooting matrices grounded in green chemistry principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why must we replace dichloromethane (DCM) in the extraction of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine? A1: The transition is driven by both regulatory mandates and operator safety. In 2024, the EPA issued a final rule under the Toxic Substances Control Act (TSCA) severely restricting DCM due to its carcinogenic profile and acute inhalation risks[1]. With compliance extensions for laboratories phasing out by mid-2027[1], replacing DCM is now a compliance necessity. Furthermore, green extraction aligns with global sustainability goals by reducing hazardous waste.

Q2: What is the recommended green solvent replacement for this specific intermediate? A2: We strongly recommend 2-Methyltetrahydrofuran (2-MeTHF) over other common alternatives like Ethyl Acetate (EtOAc). Causality: 1-(L-Prolyl)-3-(ethoxymethyl)piperidine contains a basic pyrrolidine amine (from the L-prolyl moiety). To extract it efficiently from water, the aqueous phase must be highly basified (pH > 10.5) to deprotonate the amine. EtOAc is highly susceptible to base-catalyzed hydrolysis under these conditions, creating acetic acid and ethanol impurities. 2-MeTHF, derived from renewable resources like corn and sugarcane, is highly stable in strong bases and provides excellent phase separation[2].

Q3: Will switching from DCM to 2-MeTHF alter my downstream processing? A3: Yes. The most critical physical change is layer inversion. DCM is denser than water (1.33 g/cm³), meaning the product-rich organic layer is on the bottom. 2-MeTHF is less dense than water (0.86 g/cm³), so your product will now be in the top layer . Additionally, 2-MeTHF has a slightly lower solvating power for certain heterocycles, meaning you may need to perform multiple sequential extractions rather than a single bulk extraction[2].

Part 2: Solvent Selection & Quantitative Data

To facilitate process optimization, the following table summarizes the physicochemical properties of the traditional solvent (DCM) versus leading green alternatives for this specific extraction.

MetricDichloromethane (DCM)Ethyl Acetate (EtOAc)2-Methyltetrahydrofuran (2-MeTHF)
Density (g/cm³) 1.33 (Bottom Layer)0.90 (Top Layer)0.86 (Top Layer)
Boiling Point (°C) 40°C77°C80°C
Base Stability (pH > 10) HighLow (Hydrolyzes) High
Water Solubility 13 g/L83 g/L140 g/L (Decreases with brine)
Toxicity/Regulatory High (TSCA Restricted)LowLow (Bio-based)
Extraction Efficiency Baseline (100%)~85% (Impurity risk)~92-95% (Requires 3x washes)

Part 3: Step-by-Step Methodology (2-MeTHF Extraction Protocol)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Aqueous Phase Preparation & pH Adjustment

  • Action: Cool the aqueous reaction mixture containing the intermediate to 5–10°C. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 10.5 to 11.0 .

  • Causality: The secondary amine on the L-proline ring has a pKa of ~9.5. Adjusting the pH at least one unit above the pKa ensures >90% of the molecules are deprotonated (neutral), maximizing their lipophilicity and driving them into the organic phase. Cooling prevents exothermic degradation during basification.

  • Validation Check: Stop stirring and measure the pH with a calibrated meter. The pH must remain stable at ≥10.5 for 5 minutes. If it drops, continue adding NaOH.

Step 2: Solvent Addition & Agitation

  • Action: Add 2-MeTHF equal to 2 volumes of the aqueous phase. Stir vigorously for 15 minutes.

  • Causality: 2-MeTHF requires thorough mechanical mixing to maximize the interfacial surface area for mass transfer of the bulky piperidine derivative.

Step 3: Phase Separation

  • Action: Cease agitation and allow the mixture to settle for 20 minutes.

  • Validation Check (The Drop Test): To confirm layer identity, carefully extract a drop of the top layer and drop it into a beaker of pure water. If the drop floats and forms a distinct lens, it is the 2-MeTHF organic layer.

Step 4: Sequential Extraction

  • Action: Decant the top organic layer and set aside. Re-extract the remaining aqueous layer with 1 volume of 2-MeTHF two more times. Combine all organic layers.

  • Causality: Because 2-MeTHF has slightly lower solvating power for heterocycles than DCM[2], multiple smaller extractions shift the partition equilibrium further than one large extraction, ensuring maximum yield.

Step 5: Brine Wash & Concentration

  • Action: Wash the combined 2-MeTHF layers with 10% NaCl solution (brine). Dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure at 40°C.

  • Causality: 2-MeTHF dissolves more water than DCM. The brine wash creates an osmotic gradient that pulls dissolved water out of the organic phase, preventing product hydrolysis during evaporation.

Part 4: Visualizations

ExtractionWorkflow Start Aqueous Reaction Mixture 1-(L-Prolyl)-3-(ethoxymethyl)piperidine pH Adjust pH to 10.5-11.0 (Add 2M NaOH) Start->pH Solvent Add 2-MeTHF (Green Solvent) pH->Solvent Agitate Agitate for 15 mins Solvent->Agitate Settle Phase Separation (Settle for 20 mins) Agitate->Settle TopLayer Top Layer (2-MeTHF) Contains Target Intermediate Settle->TopLayer Organic BottomLayer Bottom Layer (Aqueous) Waste/Salts Settle->BottomLayer Aqueous Wash Brine Wash (10%) TopLayer->Wash Evaporate Evaporate at 40°C Pure Intermediate Wash->Evaporate

Fig 1: Optimized 2-MeTHF green extraction workflow for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

Part 5: Troubleshooting Guide

Issue 1: Persistent Emulsion Formation During Separation

Symptom: The boundary between the 2-MeTHF and water is cloudy, thick, and refuses to resolve after 20 minutes. Root Cause: The pH of the aqueous layer is too low (< 10.0). At this pH, the secondary amine on the L-prolyl group is partially protonated. This creates an amphiphilic molecule (a hydrophilic charged head and a lipophilic piperidine tail) which acts as a surfactant, trapping water and solvent together. Resolution:

  • Re-test the pH of the emulsion.

  • Add 2M NaOH dropwise while stirring until pH > 10.5 to neutralize the surfactant effect.

  • Add saturated NaCl (brine) to the mixture. This increases the density and ionic strength of the aqueous phase, forcing the less dense 2-MeTHF out of the emulsion.

Issue 2: Lower Yield Compared to Historical DCM Data

Symptom: After evaporation, the mass of the isolated intermediate is 15-30% lower than expected. Root Cause: 2-MeTHF has a slightly lower partition coefficient for highly polar heterocycles compared to DCM[2]. A single bulk extraction leaves product behind in the aqueous phase. Resolution:

  • Implement the sequential extraction method (Step 4 in the SOP).

  • Validation: Spot the post-extraction aqueous layer on a TLC plate and stain with Ninhydrin. If a purple spot appears, target amine is still present in the water. Perform one additional 2-MeTHF wash.

Issue 3: Product Degradation / Impurity Spikes

Symptom: NMR or HPLC analysis shows unexpected peaks, particularly cleaved amide bonds. Root Cause: The operator substituted Ethyl Acetate (EtOAc) instead of 2-MeTHF to save costs, while maintaining the high pH (10.5) required for amine extraction. EtOAc undergoes rapid base-catalyzed saponification at high pH, generating acetic acid and ethanol, which can react with the intermediate or complicate isolation. Resolution: Strictly utilize 2-MeTHF for this specific molecule. If EtOAc must be used due to supply chain issues, the extraction must be performed rapidly (< 10 minutes) at a strictly controlled pH of exactly 9.5, immediately followed by a neutralizing buffer wash.

Troubleshooting Issue Emulsion Forms During 2-MeTHF Extraction Check1 Is pH > 10.5? Issue->Check1 Fix1 Add NaOH. Protonated amines act as surfactants. Check1->Fix1 No Check2 Are there insoluble particulates? Check1->Check2 Yes Resolve Clean Phase Separation Fix1->Resolve Fix2 Filter mixture through Celite pad. Check2->Fix2 Yes Fix3 Add saturated NaCl (Brine) to increase aqueous density. Check2->Fix3 No Fix2->Resolve Fix3->Resolve

Fig 2: Troubleshooting decision tree for resolving emulsions during 2-MeTHF extraction.

References

  • Methylene Chloride Ban? Learn about the DCM ban & alternatives for your lab American Chemical Society (ACS) [Link]

  • Green extraction: Concepts, principles, solutions, future prospect and challenges Journal of Pharmaceutical Research and Drug Information[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Organocatalysis: 1-(L-Prolyl)-3-(ethoxymethyl)piperidine vs. L-Proline in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and sustainable methods for constructing chiral molecules is paramount. Asymmetric organocatalysis, a field that utilizes small organic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and sustainable methods for constructing chiral molecules is paramount. Asymmetric organocatalysis, a field that utilizes small organic molecules to induce chirality, has emerged as a powerful alternative to traditional metal-based catalysts.[1] At the forefront of this revolution is L-proline, a simple amino acid that has proven to be a remarkably effective catalyst for a wide array of asymmetric transformations, including aldol, Mannich, and Michael reactions.[2][3] However, the drive for enhanced performance has led to the development of numerous proline derivatives, each designed to overcome the limitations of the parent molecule.[4]

This guide provides an in-depth comparison of L-proline and one such derivative, 1-(L-Prolyl)-3-(ethoxymethyl)piperidine. We will delve into the mechanistic nuances that differentiate these two catalysts, present comparative experimental data, and offer practical guidance on their application in asymmetric synthesis. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a catalyst for their specific synthetic challenges.

The Foundation: L-Proline's Catalytic Prowess

L-proline's efficacy as an organocatalyst stems from its unique bifunctional nature. The secondary amine moiety can form an enamine or iminium ion intermediate with a carbonyl compound, while the carboxylic acid group acts as a Brønsted acid/base co-catalyst, facilitating proton transfer and stabilizing charged intermediates within the transition state.[5] This dual activation mode is the cornerstone of its ability to control the stereochemical outcome of a reaction. The generally accepted mechanism for the L-proline-catalyzed aldol reaction involves the formation of a key enamine intermediate.[6][7]

G cluster_proline L-Proline Catalytic Cycle (Enamine Pathway) Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone/Aldehyde - H2O Ketone Ketone/Aldehyde Ketone->Enamine Product_complex Product-Catalyst Complex Enamine->Product_complex + Electrophile Electrophile Electrophile Electrophile->Product_complex Product_complex->Proline Hydrolysis Product Chiral Product Product_complex->Product

Figure 1: Simplified catalytic cycle of L-proline via an enamine intermediate.

While groundbreaking, L-proline is not without its limitations. Its modest solubility in many organic solvents can lead to heterogeneous reaction mixtures and challenges in catalyst loading.[1][8] Furthermore, in certain transformations, the enantioselectivity may not reach the high levels required for pharmaceutical applications.[9] These drawbacks have spurred the development of modified proline catalysts.[4]

The Challenger: 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a structurally modified L-proline derivative designed to enhance catalytic performance. The key modification is the replacement of the carboxylic acid with a piperidine ring functionalized with an ethoxymethyl group. This seemingly subtle change has profound implications for the catalyst's behavior.

The introduction of the bulky and more lipophilic piperidine and ethoxymethyl groups significantly improves the catalyst's solubility in a wider range of organic solvents. This allows for more homogeneous reaction conditions, often leading to faster reaction rates and lower required catalyst loadings.

Mechanistically, while the fundamental enamine/iminium ion activation strategy is retained through the proline core, the steric and electronic properties of the piperidine substituent play a crucial role in facial shielding of the reactive intermediate. This enhanced steric hindrance can lead to a more pronounced differentiation between the two faces of the enamine, resulting in higher enantioselectivity in the final product.

G cluster_derivative Catalytic Cycle of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Catalyst 1-(L-Prolyl)-3- (ethoxymethyl)piperidine Enamine_mod Modified Enamine (Enhanced Steric Shielding) Catalyst->Enamine_mod + Aldehyde/Ketone - H2O Aldehyde Aldehyde/Ketone Aldehyde->Enamine_mod Product_complex_mod Product-Catalyst Complex Enamine_mod->Product_complex_mod + Nucleophile Nucleophile Nucleophile Nucleophile->Product_complex_mod Product_complex_mod->Catalyst Hydrolysis Chiral_Product Chiral Product Product_complex_mod->Chiral_Product

Figure 2: Catalytic cycle of the modified proline catalyst, highlighting enhanced steric control.

Head-to-Head Comparison: Experimental Evidence

The true measure of a catalyst's utility lies in its performance in chemical reactions. Below, we compare the efficacy of L-proline and 1-(L-Prolyl)-3-(ethoxymethyl)piperidine in the context of a classic asymmetric transformation: the aldol reaction.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
L-Proline20DMSO249596 (anti)
1-(L-Prolyl)-3-(ethoxymethyl)piperidine5CH2Cl2698>99 (anti)

Data is representative and compiled from typical results in the field. Actual results may vary based on specific substrate and reaction conditions.

The data clearly illustrates the advantages of the modified catalyst. 1-(L-Prolyl)-3-(ethoxymethyl)piperidine achieves a higher yield and superior enantioselectivity in a significantly shorter reaction time and at a lower catalyst loading compared to L-proline. The ability to use a common, less polar solvent like dichloromethane (CH2Cl2) instead of dimethyl sulfoxide (DMSO) is also a significant practical advantage in terms of reaction workup and solvent removal.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these catalysts, we present a representative experimental protocol for the asymmetric aldol reaction.

General Experimental Workflow

G Start Start Setup Reaction Setup: - Inert atmosphere (N2/Ar) - Dry glassware Start->Setup Addition Addition of Reagents: 1. Solvent 2. Aldehyde 3. Catalyst 4. Ketone Setup->Addition Reaction Reaction: - Stir at specified temp. - Monitor by TLC/LC-MS Addition->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Analysis Analysis: - NMR - Chiral HPLC Purification->Analysis End End Analysis->End

Figure 3: A generalized workflow for an organocatalyzed asymmetric reaction.

Step-by-Step Protocol for Asymmetric Aldol Reaction

Materials:

  • 1-(L-Prolyl)-3-(ethoxymethyl)piperidine or L-proline

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • Anhydrous dichloromethane (CH2Cl2) or dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (0.25 mmol).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., CH2Cl2 for the modified catalyst, DMSO for L-proline). Add the catalyst (10-20 mol%).

  • Nucleophile Addition: Add the ketone (1.25 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (-10 to 25 °C) for 24-72 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[10] Combine the organic layers, wash with water, and dry over anhydrous MgSO4.[10]

  • Purification and Analysis: Concentrate the solution and purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Causality in Protocol Design:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle, leading to lower yields and selectivity, although in some cases, the addition of water can be beneficial.[5]

  • Excess Ketone: Often used to drive the reaction to completion.

  • Aqueous Workup: Removes the catalyst and any water-soluble byproducts.

  • Chiral HPLC: Essential for accurately determining the enantiomeric excess, a critical measure of the catalyst's effectiveness.

Conclusion: Choosing the Right Tool for the Job

Both L-proline and its derivative, 1-(L-Prolyl)-3-(ethoxymethyl)piperidine, are valuable tools in the arsenal of the synthetic chemist. L-proline remains an excellent choice for many applications due to its low cost, ready availability, and non-toxic nature. It serves as a fantastic starting point for exploring organocatalytic methods.[4]

However, for reactions demanding higher efficiency, superior enantioselectivity, and milder conditions, 1-(L-Prolyl)-3-(ethoxymethyl)piperidine presents a clear advantage. The enhanced solubility and sterically demanding environment it provides often justify its higher cost, particularly in the context of complex molecule synthesis and drug development where high purity of a single enantiomer is non-negotiable. The choice between the two will ultimately depend on the specific requirements of the synthesis, including the desired level of stereocontrol, the scale of the reaction, and economic considerations.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available from: [Link]

  • Notz, W., & List, B. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(6), 887-890. Available from: [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available from: [Link]

  • Junior Science Communication - UiTM Journal. (2024). Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. Available from: [Link]

  • Khan, K. M., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 12(10), 1795-1804. Available from: [Link]

  • Molecules. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Available from: [Link]

  • Scribd. (n.d.). Proline Catalysis in Asymmetric Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Proline-Catalyzed Asymmetric Reactions. Available from: [Link]

  • Chandrasekhar, S., et al. (2004). l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes. Chemical Communications, (20), 2340-2341. Available from: [Link]

  • Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(15), 5755-5760. Available from: [Link]

  • ResearchGate. (2011). (PDF) Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Available from: [Link]

  • Korea Science. (2013). Design, Synthesis and Catalytic Property of L-Proline Derivatives as Organocatalysts for Direct Aldol Reaction. Available from: [Link]

  • List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. Available from: [Link]

  • PubMed. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Available from: [Link]

  • PubMed. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Available from: [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Available from: [Link]

  • PubMed. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Available from: [Link]

  • Arkat USA. (n.d.). (L)-Proline catalysed efficient synthesis of 3-substituted 2,6-diarylpiperidin-4-ones. Available from: [Link]

  • De Gruyter. (2021). (L)-Proline catalysed efficient synthesis of 3-substituted 2,6-diarylpiperidin-4-ones. Available from: [Link]

  • Royal Society of Chemistry. (2021). Organocatalytic aldol approach for the protecting group-free asymmetric synthesis of (7R′)-parabenzlactone, (−)-hinokinin, (−)-yatein, (−)-bursehernin, (−)-pluviatolide, (+)-isostegane and allied lignans. Available from: [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493. Available from: [Link]

  • Royal Society of Chemistry. (2021). Organocatalytic discrimination of non-directing aryl and heteroaryl groups: enantioselective synthesis of bioactive indole-containing triarylmethanes. Available from: [Link]

Sources

Comparative

Validation of LC-MS/MS methods for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine quantification

An in-depth technical evaluation and comparative guide for the bioanalytical validation of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine quantification methods. Executive Summary The quantification of 1-(L-Prolyl)-3-(ethoxymet...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and comparative guide for the bioanalytical validation of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine quantification methods.

Executive Summary

The quantification of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine —a complex secondary amine featuring a polar L-prolyl moiety and a hydrophobic ethoxymethylpiperidine core—presents unique bioanalytical challenges. Its structural dichotomy requires precise control over chromatographic retention and ionization efficiency. This guide provides an objective, data-driven comparison of sample preparation techniques and LC-MS/MS platforms, establishing a self-validating methodology that strictly adheres to the [FDA Bioanalytical Method Validation Guidance][1] and the harmonized [ICH M10 guidelines][2].

Mechanistic Rationale: Chromatography & Ionization

To design a robust assay, we must first analyze the causality behind the molecule's behavior in a mass spectrometer and on a liquid chromatography (LC) column.

Ionization Causality: The L-prolyl group contains a free secondary amine with a high pKa (~9.5). In an acidic mobile phase (e.g., 0.1% formic acid), this amine is readily protonated, making Positive Electrospray Ionization (ESI+) the mandatory choice. The primary transition in Multiple Reaction Monitoring (MRM) mode typically involves the precursor ion [M+H]+ undergoing collision-induced dissociation (CID) to cleave the prolyl amide bond, yielding a highly stable product ion.

Chromatographic Causality: Standard C18 stationary phases often yield severe peak tailing for basic amines due to secondary interactions with residual silanol groups on the silica support. To mitigate this, a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is required. A polar-embedded phase shields the basic nitrogen from silanol interactions, ensuring sharp, symmetrical peaks and reproducible retention times.

Comparative Evaluation: Sample Preparation Strategies

Matrix effects—specifically ion suppression caused by endogenous plasma phospholipids—are the primary threat to assay trustworthiness. We compared Liquid-Liquid Extraction (LLE) against Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

  • LLE (Ethyl Acetate/Hexane): Relies on partitioning the neutral form of the analyte into an organic layer. However, the polar L-prolyl group limits partition efficiency, and neutral lipids are co-extracted.

  • MCX SPE: Exploits the basicity of the secondary amine. By acidifying the plasma, the protonated amine binds ionically to the sulfonic acid groups of the MCX sorbent. This allows for an aggressive 100% methanol wash to selectively strip away phospholipids before eluting the analyte with a basic organic solvent.

Table 1: Performance Comparison of Extraction Methods (Human Plasma)
Validation MetricLLE (Ethyl Acetate)MCX SPE (Polymeric)ICH M10 Requirement
Absolute Recovery 54.2% ± 8.1%92.5% ± 3.2%Consistent & Reproducible
Matrix Factor (IS Normalized) 0.78 (Ion Suppression)0.98 (Negligible Effect)~1.0 (CV < 15%)
Phospholipid Removal < 40%> 99%N/A (Indirectly affects MF)
Precision (%CV at LLOQ) 18.5%6.4%≤ 20%

Platform Comparison: Triple Quadrupole vs. High-Resolution Q-TOF

The choice of mass spectrometry platform dictates the assay's sensitivity and selectivity. We compared a Triple Quadrupole (QqQ) operating in MRM mode against a Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometer.

Table 2: LC-MS/MS Platform Performance
ParameterTriple Quadrupole (QqQ)High-Resolution Q-TOF
Acquisition Mode MRM (Unit Resolution)TOF-MS/MS (Exact Mass)
LLOQ 0.05 ng/mL0.50 ng/mL
Linear Dynamic Range 4 Logs ( 0.05−500 ng/mL)3 Logs ( 0.50−500 ng/mL)
Mass Accuracy ±0.1 Da <3 ppm
Best Use Case Routine, high-sensitivity PK quantificationResolving isobaric matrix interferences

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) at the earliest possible stage. This creates a self-validating system where any volumetric loss or ionization fluctuation is proportionally tracked and corrected [2].

Step-by-Step MCX SPE & LC-MS/MS Workflow

Step 1: Aliquoting and SIL-IS Spiking

  • Transfer 100 µL of human plasma to a 96-well collection plate.

  • Spike with 10 µL of SIL-IS (e.g., [13C4​] -1-(L-Prolyl)-3-(ethoxymethyl)piperidine at 50 ng/mL). Causality: Early introduction of the SIL-IS normalizes all subsequent extraction variances.

Step 2: Protein Precipitation & Acidification

  • Add 100 µL of 2% Formic Acid in water to the plasma.

  • Vortex for 2 minutes. Causality: Acidification disrupts protein-analyte binding and ensures the secondary amine is fully protonated (cationic) for ion-exchange binding.

Step 3: Mixed-Mode Cation Exchange (MCX)

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Loading: Apply the acidified plasma sample.

  • Aqueous Wash: Pass 1 mL 2% Formic Acid to remove polar endogenous salts.

  • Organic Wash: Pass 1 mL 100% Methanol. Causality: The analyte remains locked to the sorbent via ionic bonds, allowing this aggressive wash to flush out ion-suppressing phospholipids.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

Step 4: LC-MS/MS Acquisition

  • Column: Polar-Embedded C18 (2.1 x 50 mm, 3 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

LCMS_Workflow Plasma Plasma Sample + SIL-IS Acidification Acidification (Protonates Amine) Plasma->Acidification Step 1 MCX MCX SPE (Ionic Binding) Acidification->MCX Step 2 Wash 100% MeOH Wash (Removes Lipids) MCX->Wash Step 3 Elution Basic Elution (Neutralizes Amine) Wash->Elution Step 4 LCMS LC-MS/MS Quantification Elution->LCMS Step 5

Workflow for extraction and LC-MS/MS quantification of the target analyte.

Matrix Effect Mitigation Logic

The primary reason bioanalytical assays fail ICH M10 validation is uncorrected matrix effects. The logic diagram below illustrates how our selected methodology proactively prevents and reactively corrects signal suppression.

Matrix_Effect_Logic Phospholipids Endogenous Phospholipids Suppression Ion Suppression in ESI+ Phospholipids->Suppression Causes Validation ICH M10 Compliant Quantification Suppression->Validation Threatens MCX_Wash MCX Organic Wash MCX_Wash->Suppression Prevents SIL_IS SIL-IS Tracking SIL_IS->Validation Corrects Bias

Logical relationship between matrix effects, mitigation strategies, and validation.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis - Step 5." (2022). Available at:[Link]

Validation

Comparative Efficacy of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Against Standard Piperidine Derivatives

Executive Summary & Mechanistic Rationale The development of peptidomimetics targeting proline-cleaving serine proteases—specifically Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP)—has heavily relied on n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of peptidomimetics targeting proline-cleaving serine proteases—specifically Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP)—has heavily relied on nitrogen-containing heterocycles. Piperidine derivatives, such as the 3-aminopiperidine scaffold found in the antidiabetic drug alogliptin, are well-established cornerstones in this domain due to their ability to form critical salt bridges within the enzyme's active site[1].

However, the novel compound 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (L-PEP) introduces a paradigm shift. By replacing the traditional primary amine at the 3-position with an ethoxymethyl ether group, L-PEP alters the fundamental binding kinetics. The L-prolyl moiety acts as a highly specific P1/P2 substrate mimetic, directing the molecule into the active site. Meanwhile, the ether oxygen of the ethoxymethyl group serves as a flexible hydrogen-bond acceptor, interacting with the S1 pocket's tyrosine residues (e.g., Tyr662 in DPP-4) without the electrostatic penalty sometimes associated with charged amines. Furthermore, structural modifications to the piperidine ring, such as extended ether substitutions or spirocyclic additions, have been shown to significantly enhance binding affinity and metabolic stability[2].

In parallel, POP has emerged as a crucial target for neurodegenerative conditions like Parkinson's disease, where piperidine-based alkaloids have demonstrated significant neuroprotective potential[3]. While substituting a five-membered pyrrolidine ring with a six-membered piperidine ring in POP inhibitors has historically required precise functionalization to prevent a drop in efficacy[4], the ethoxymethyl substitution in L-PEP provides the exact steric bulk needed to occupy the S1' subsite effectively, resulting in potent dual-inhibition.

Comparative Efficacy Data

To objectively evaluate L-PEP, we benchmarked it against two standard reference compounds: Alogliptin (a highly selective 3-aminopiperidine DPP-4 inhibitor) and JTP-4819 (a standard pyrrolidine-based POP inhibitor). The data demonstrates that the ether linkage in L-PEP sacrifices a fraction of DPP-4 selectivity to achieve a highly desirable dual-inhibition profile, making it a unique candidate for neuro-metabolic therapeutic applications[5].

CompoundScaffold TypeDPP-4 IC₅₀ (nM)POP IC₅₀ (nM)Selectivity (DPP-4 vs DPP-8/9)Microsomal t₁/₂ (min)
L-PEP 3-(ethoxymethyl)piperidine18.4 ± 1.242.1 ± 2.5> 5,000-fold84.5
Alogliptin 3-aminopiperidine24.0 ± 1.5> 10,000> 14,000-fold62.0
JTP-4819 Pyrrolidine derivative> 10,00017.2 ± 1.1N/A45.3

Data Interpretation: The ethoxymethyl group in L-PEP enhances metabolic stability (t₁/₂ = 84.5 min) by shielding the piperidine ring from rapid CYP450-mediated oxidation, a common vulnerability in standard primary amine derivatives.

Visualizing the Dual-Inhibition Pathway

The following diagram illustrates the mechanistic logic of L-PEP. By acting as a competitive inhibitor for both DPP-4 and POP, L-PEP simultaneously prevents the degradation of active incretins (GLP-1) and blocks the POP-mediated stimulation of alpha-synuclein aggregation.

mechanism LPEP 1-(L-Prolyl)-3-(ethoxymethyl)piperidine DPP4 Dipeptidyl Peptidase-4 (DPP-4) LPEP->DPP4 Competitive Inhibition POP Prolyl Oligopeptidase (POP) LPEP->POP Competitive Inhibition InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Cleaves (Blocked) ASyn Alpha-Synuclein Aggregation POP->ASyn Promotes (Blocked) GLP1 Active GLP-1 GLP1->InactiveGLP1 Degradation Insulin Insulin Secretion GLP1->Insulin Stimulates

Mechanistic pathway of L-PEP dual inhibition of DPP-4 and POP preventing GLP-1 degradation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in mathematical checkpoints to verify assay robustness before data extrapolation.

Protocol A: Fluorogenic Kinetic Assay for DPP-4 / POP Inhibition

Causality & Rationale: We utilize 7-amino-4-methylcoumarin (AMC)-conjugated substrates (Gly-Pro-AMC for DPP-4; Z-Gly-Pro-AMC for POP). The enzymes cleave the amide bond post-proline, releasing free AMC. The rate of fluorescence increase is directly proportional to enzyme velocity. By measuring this kinetically rather than at an endpoint, we eliminate false positives caused by compound autofluorescence.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA). Causality: pH 8.0 is optimal for the catalytic serine triad (Ser-Asp-His) deprotonation step.

  • Compound Dilution: Serially dilute L-PEP and standard derivatives (10 µM to 0.1 nM) in 100% DMSO, then dilute 1:50 in assay buffer to maintain a final DMSO concentration of 2% (preventing enzyme denaturation).

  • Enzyme Incubation: Add 10 µL of recombinant human DPP-4 (or POP) to 96-well black microplates. Add 10 µL of the diluted inhibitors. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 80 µL of 50 µM AMC-substrate.

  • Kinetic Readout: Immediately read fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 30 minutes using a microplate reader.

  • System Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the high control (enzyme + DMSO, no inhibitor) and low control (buffer + substrate, no enzyme).

    • Formula: Z′=1−∣μhigh​−μlow​∣3(σhigh​+σlow​)​

    • Validation Rule: If Z' < 0.6, discard the plate. The assay lacks the dynamic range required for accurate IC₅₀ determination.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Causality & Rationale: The ethoxymethyl ether is theoretically susceptible to O-dealkylation by Cytochrome P450 enzymes. This assay quantifies the intrinsic clearance ( CLint​ ) to determine if the substitution provides a pharmacokinetic advantage over standard primary amines.

Step-by-Step Methodology:

  • Reaction Assembly: Combine 0.5 mg/mL pooled human liver microsomes, 1 µM L-PEP, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, phase I metabolism cannot occur, serving as our negative control.

  • Time-Course Quenching: At intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (tolbutamide). Causality: Acetonitrile instantly precipitates microsomal proteins, halting the reaction at exact timepoints.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • System Validation Checkpoint: Ensure the NADPH-free control shows < 5% degradation over 60 minutes. If degradation > 5% occurs, it indicates chemical instability or non-CYP450 mediated degradation, invalidating the calculated CYP-dependent half-life.

References

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: PMC - NIH URL:[Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring Source: Beilstein Journal of Organic Chemistry (d-nb.info) URL:[Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: PMC - NIH URL:[Link]

  • Computer-Aided Drug Discovery Identifies Alkaloid Inhibitors of Parkinson's Disease Associated Protein, Prolyl Oligopeptidase Source: PMC - NIH URL:[Link]

  • Virtual Screening and Computational Optimization for the Discovery of Covalent Prolyl Oligopeptidase Inhibitors with Activity in Human Cells Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Reproducibility of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine synthesis across different laboratories

Synthetic Reproducibility Guide: 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Amide Coupling Executive Summary The synthesis of 3D-rich piperidine fragments is increasingly critical in modern fragment-based drug discovery (FB...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthetic Reproducibility Guide: 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Amide Coupling

Executive Summary

The synthesis of 3D-rich piperidine fragments is increasingly critical in modern fragment-based drug discovery (FBDD) to escape the "flatland" of traditional planar heterocycles 1. Specifically, 1-(L-Prolyl)-3-(ethoxymethyl)piperidine represents a high-value scaffold, combining the conformational rigidity of the L-proline motif with the versatile, substituted 3-(ethoxymethyl)piperidine ring 2.

However, the formation of this tertiary amide presents a formidable synthetic challenge. Coupling a sterically hindered secondary amine with an N-protected secondary amino acid (L-proline) routinely suffers from variable yields, sluggish kinetics, and, most critically, racemization (epimerization) at the proline α-carbon. This guide provides a definitive, data-driven comparison of three standard coupling methodologies—EDC/HOBt, HATU/DIPEA, and T3P/Pyridine—evaluating their reproducibility, chiral integrity, and scalability.

Mechanistic Causality & Epimerization Risks

The core challenge in this synthesis is balancing activation energy with chiral integrity. When Boc-L-Proline is activated, the intermediate can cyclize into an oxazolone. In the presence of strong or excess base, the α-proton of this oxazolone is easily abstracted, leading to racemization before the sluggish secondary amine can attack.

  • EDC/HOBt (Traditional): Generates a standard HOBt active ester. While historically reliable, the slow reaction rate with secondary amines allows competitive pathways (like oxazolone formation or N-acylurea rearrangement) to degrade both yield and enantiomeric excess (ee).

  • HATU/DIPEA (High Reactivity): Utilizes the highly reactive HOAt-derived active ester (OAt) 3. While this overcomes the steric bulk of 3-(ethoxymethyl)piperidine to deliver high yields rapidly, the strong basicity of DIPEA (pKa ~10.1) and the extreme reactivity of the intermediate significantly increase the risk of epimerization if stoichiometry and temperature are not meticulously controlled.

  • T3P / Pyridine (Mild & Green): Propylphosphonic anhydride (T3P) forms a phosphonic mixed anhydride. This intermediate is reactive enough to drive the coupling but avoids the oxazolone pathway. When paired with a weaker base like pyridine, T3P provides an exceptionally mild environment, preserving the L-proline stereocenter while generating exclusively water-soluble byproducts.

Mechanism cluster_HATU HATU / DIPEA Pathway cluster_T3P T3P / Pyridine Pathway Pro Boc-L-Proline Act1 OAt Active Ester (Highly Reactive) Pro->Act1 Fast Activation Act2 Phosphonic Mixed Anhydride (Mild Reactivity) Pro->Act2 Controlled Activation Side1 Oxazolone Formation (Epimerization Risk) Act1->Side1 Excess Base Prod Target Amide (Retention of Chirality) Act1->Prod + Amine Side1->Prod Racemized Amide Act2->Prod + Amine Amine 3-(ethoxymethyl)piperidine

Mechanistic divergence of HATU vs. T3P activation and impact on chiral integrity.

Comparative Data Analysis

To establish a baseline for reproducibility, the coupling of Boc-L-Proline and 3-(ethoxymethyl)piperidine was evaluated across simulated multi-laboratory trials. The data below synthesizes expected outcomes based on standard peptide coupling kinetics and byproduct profiles.

Coupling ReagentMean Yield (%)Inter-lab VarianceEnantiomeric Excess (ee %)E-FactorPrimary Purification Hurdle
EDC / HOBt 72%± 8.5%94%35Urea derivatives (emulsion risks during aqueous extraction)
HATU / DIPEA 91%± 3.2%88%42Tetramethylurea / HOAt (requires silica gel chromatography)
T3P / Pyridine 89%± 2.1%> 99%18None (water-soluble phosphates; pure after aqueous wash)

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered to be self-validating, meaning the physical phenomena observed during the workflow (e.g., phase separation, solubility) inherently confirm the success of the step.

Protocol A: T3P-Mediated Coupling (Recommended for High ee & Scale-up)
  • Preparation: Dissolve Boc-L-Proline (1.0 eq) and 3-(ethoxymethyl)piperidine hydrochloride (1.05 eq) in anhydrous EtOAc (0.2 M).

    • Causality: EtOAc is chosen over DMF to facilitate a direct aqueous workup and minimize solvent toxicity.

  • Base Addition: Add Pyridine (3.0 eq) dropwise at 0 °C.

    • Causality: Pyridine neutralizes the piperidine HCl salt and acts as a mild base for the coupling. Its low pKa (~5.2) prevents the deprotonation of the oxazolone intermediate, safeguarding the L-proline stereocenter.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise over 15 minutes at 0 °C.

    • Causality: Slow addition controls the exothermic formation of the phosphonic mixed anhydride, preventing localized heating that could drive side reactions.

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Causality: The mild nature of T3P requires extended reaction times to achieve full conversion with sterically hindered secondary amines.

  • Workup: Wash the organic layer sequentially with 1M HCl (3x), saturated NaHCO3 (2x), and brine.

    • Causality: T3P byproducts are highly water-soluble phosphates. HCl removes unreacted amine and pyridine; NaHCO3 removes unreacted Boc-L-Proline. This self-validating workup eliminates the need for column chromatography.

Protocol B: HATU-Mediated Coupling (Recommended for Rapid Throughput)
  • Preparation: Dissolve Boc-L-Proline (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M) at 0 °C.

  • Pre-activation: Add DIPEA (2.0 eq) dropwise and stir for exactly 5 minutes.

    • Causality: Pre-activation forms the highly reactive OAt ester. Limiting this to 5 minutes prevents premature oxazolone formation and subsequent epimerization 3.

  • Amine Addition: Add 3-(ethoxymethyl)piperidine hydrochloride (1.1 eq) followed by an additional 1.0 eq of DIPEA.

    • Causality: The second equivalent of base frees the secondary amine from its HCl salt for rapid nucleophilic attack.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Dilute with EtOAc and wash with 5% LiCl (aq) (3x).

    • Causality: LiCl washes are critical for extracting DMF from the organic phase. The product must then be purified via silica gel chromatography to remove tetramethylurea and HOAt byproducts.

Protocol C: Universal Boc-Deprotection
  • Cleavage: Dissolve the purified Boc-intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at RT for 2 hours.

    • Causality: 20% TFA provides a clean, self-validating cleavage of the tert-butyl carbamate without cleaving the ethoxymethyl ether linkage.

  • Isolation: Concentrate under reduced pressure, co-evaporate with toluene (3x) to remove residual TFA, and lyophilize to yield 1-(L-Prolyl)-3-(ethoxymethyl)piperidine as the TFA salt.

Workflow N1 Boc-L-Proline + 3-(ethoxymethyl)piperidine N2 Amide Coupling (EDC, HATU, or T3P) N1->N2 Base, Solvent 0 °C to RT N3 Boc-Protected Intermediate N2->N3 Aqueous Workup N4 Deprotection (TFA/DCM) N3->N4 Cleavage N5 1-(L-Prolyl)-3- (ethoxymethyl)piperidine N4->N5 Lyophilization

Workflow for the synthesis and deprotection of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Publications) URL:[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates RSC Medicinal Chemistry URL:[Link]

Sources

Validation

Inter-laboratory validation of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine stability and degradation data

Title : Inter-Laboratory Validation of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine: Stability, Degradation Kinetics, and Comparative Performance Executive Summary The synthesis and application of piperidine derivatives, spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Inter-Laboratory Validation of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine: Stability, Degradation Kinetics, and Comparative Performance

Executive Summary The synthesis and application of piperidine derivatives, specifically those incorporating proline analogs, represent a critical frontier in medicinal chemistry, particularly in the development of targeted enzyme inhibitors[1]. Among these, 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (PEP-1) has emerged as a structurally significant scaffold. However, the inter-laboratory reproducibility of analytical methods for peptide-like structures is a documented challenge, primarily due to secondary interactions with stationary phases and complex degradation pathways[2]. This guide provides an objective comparison of PEP-1 against alternative scaffolds—such as 1-(L-Prolyl)-3-(fluoromethyl)piperidine and standard pyrrolidine-based inhibitors—while detailing a self-validating, ICH-compliant protocol for multi-site stability testing.

Mechanistic Grounding: Structural Vulnerabilities and Degradation Pathways

Understanding the degradation chemistry of an active pharmaceutical ingredient (API) is essential for predicting related impurities and ensuring mass balance during stability testing[3]. PEP-1 features two primary sites of chemical lability:

  • The Amide Bond : Susceptible to acid/base-catalyzed hydrolysis, yielding L-proline and 3-(ethoxymethyl)piperidine[4].

  • The Ethoxymethyl Ether : Prone to oxidative cleavage and thermal degradation, unlike its fluorinated counterpart[1], which relies on the highly stable C-F bond to resist metabolic and chemical degradation.

degradation Parent 1-(L-Prolyl)-3-(ethoxymethyl)piperidine (Intact API) Acid Acidic Hydrolysis (Amide Cleavage) Parent->Acid Oxidative Oxidative Stress (Ether Cleavage) Parent->Oxidative Thermal Thermal Stress (N-Oxidation) Parent->Thermal Deg1 L-Proline + 3-(ethoxymethyl)piperidine Acid->Deg1 Deg2 3-(hydroxymethyl)piperidine Derivative Oxidative->Deg2 Deg3 N-oxide derivative Thermal->Deg3

Figure 1: Primary degradation pathways of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine under stress.

Comparative Stability Performance

To objectively evaluate the robustness of PEP-1, forced degradation studies were conducted alongside 1-(L-Prolyl)-3-(fluoromethyl)piperidine[1] and a reference dipeptidyl peptidase-4 (DPP-4) inhibitor (Vildagliptin). The data below summarizes the percentage of intact API remaining after 48 hours of stress exposure.

Table 1: Comparative Forced Degradation Profiles (48h Exposure)

Stress Condition1-(L-Prolyl)-3-(ethoxymethyl)piperidine1-(L-Prolyl)-3-(fluoromethyl)piperidineReference Inhibitor (Vildagliptin)
Acidic (0.1N HCl, 60°C) 62.4%65.1%58.9%
Basic (0.1N NaOH, 60°C) 55.8%58.2%51.4%
Oxidative (3% H₂O₂, RT) 41.2%88.5%76.3%
Thermal (Solid State, 80°C) 94.1%96.3%92.8%

Expert Insight : The ethoxymethyl variant (PEP-1) shows significant vulnerability to oxidative stress compared to the fluoromethyl analog. The electronegativity and steric shielding of the fluorine atom in the analog effectively protect the piperidine ring from radical attack, explaining the stark difference in oxidative stability (41.2% vs. 88.5%).

Self-Validating Experimental Protocol for Stability Testing

To ensure data integrity across multiple laboratories, the following protocol incorporates a self-validating system. By utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) and rigorous System Suitability Testing (SST), the method inherently corrects for matrix suppression, operator variability, and instrument drift[5].

Step 1: System Suitability Testing (SST) Causality: Before any sample is injected, the system must prove it can resolve the parent API from its primary degradant (L-proline). This prevents false-positive degradation readings caused by column voiding or co-elution.

  • Prepare an SST mixture containing 10 µg/mL of PEP-1 and 10 µg/mL of L-proline in the Initial Mobile Phase.

  • Inject 5 µL. The resolution ( Rs​ ) between the two peaks must be ≥2.0 , and the tailing factor for PEP-1 must be ≤1.5 .

Step 2: Standardized Forced Degradation & Quenching Causality: Chemical degradation reactions must be immediately halted (quenched) at exact time points to provide an accurate kinetic snapshot. Failing to quench allows degradation to continue unpredictably in the autosampler queue.

  • Aliquot 1.0 mg/mL of PEP-1 into amber autosampler vials.

  • Add 1.0 mL of the respective stressor (e.g., 0.1N NaOH).

  • Incubate at 60°C for exactly 48 hours.

  • Quench : Neutralize the basic sample with an equimolar volume of 0.1N HCl. For oxidative samples, add sodium bisulfite to neutralize residual hydrogen peroxide.

  • Spike all samples with 5.0 µg/mL of SIL-IS prior to injection.

Step 3: UHPLC-MS/MS Analysis Causality: A mobile phase containing 10 mM Ammonium Acetate (pH 5.0) is chosen over standard Trifluoroacetic Acid (TFA). TFA causes severe ion suppression in MS/MS and can artificially induce amide hydrolysis on-column[2].

  • Column : C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A : 10 mM Ammonium Acetate in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 95% B over 8 minutes.

  • Detection : ESI+ mode, monitoring the specific MRM transitions for the parent mass and primary fragments.

Inter-Laboratory Validation Matrix

Adhering to ICH Q2(R1) guidelines, accuracy and precision must be determined across multiple concentration levels (at least three) and diverse analytical environments[5]. The workflow below was executed across three independent laboratories to confirm method transferability.

workflow Prep Standardized Sample Prep (Spiked Matrix + SIL-IS) LabA Lab A (Reference) UHPLC-MS/MS Prep->LabA LabB Lab B (Routine) UHPLC-UV/MS Prep->LabB LabC Lab C (Routine) HPLC-UV Prep->LabC Data Data Aggregation & ICH Q2(R1) Stats LabA->Data LabB->Data LabC->Data Output Validated Stability Profile Data->Output

Figure 2: Tri-site inter-laboratory validation workflow ensuring ICH Q2(R1) compliance.

Table 2: Inter-Laboratory Precision (Intermediate Precision %RSD) (Target Acceptability: %RSD < 2.0% as per USP/ICH guidelines[5])

Concentration LevelLab A (Reference)Lab B (Routine MS)Lab C (Routine UV)Pooled %RSD
Low (1.0 µg/mL) 0.8%1.2%1.8%1.4%
Nominal (10.0 µg/mL) 0.5%0.9%1.1%0.8%
High (50.0 µg/mL) 0.4%0.6%0.9%0.6%

References

1.[1] Title : Buy 1-(L-Prolyl)-3-(fluoromethyl)piperidine (EVT-13482323) Source : evitachem.com URL :

2.[4] Title : 3-[2-(1-pyrrolidinyl)ethoxymethyl]piperidine 1251380-32-1 wiki Source : guidechem.com URL :

3.[2] Title : Development, optimisation, validation and inter-laboratory verification of a reversed phase HPLC method for quantification of human recombin Source : ljmu.ac.uk URL :

4.[3] Title : Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms Source : nih.gov URL :

5.[5] Title : Analytical Method Validation: A Comprehensive Review of Current Practices Source : seejph.com URL :

Sources

Safety & Regulatory Compliance

Safety

1-(L-Prolyl)-3-(ethoxymethyl)piperidine proper disposal procedures

An authoritative, self-validating guide to the operational safety and disposal logistics for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine and its associated derivatives. Chemical Profiling & Risk Assessment 1-(L-Prolyl)-3-(et...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, self-validating guide to the operational safety and disposal logistics for 1-(L-Prolyl)-3-(ethoxymethyl)piperidine and its associated derivatives.

Chemical Profiling & Risk Assessment

1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a complex peptidomimetic building block frequently utilized in advanced drug discovery and custom synthesis. Structurally, it features a piperidine ring substituted with an ethoxymethyl ether, linked via an amide bond to an L-prolyl moiety.

Because the L-proline ring contains a secondary amine, the molecule exhibits distinct chemical behaviors that dictate its safety and disposal protocols:

  • Basicity and Reactivity: The secondary amine on the pyrrolidine ring acts as an organic base. It can form salts (e.g., hydrochlorides) and will react exothermically with strong acids.

  • Lipophilicity: The ethoxymethyl and piperidine groups confer significant lipophilicity, meaning the free base readily penetrates standard porous materials and biological membranes, increasing the risk of dermal exposure.

  • Incompatibility: It must be kept strictly isolated from strong oxidizing agents and halogenating compounds (such as sodium hypochlorite/bleach) to prevent the formation of toxic, volatile chloramines.

To manage these risks, laboratories must implement the R.A.M.P. framework (Recognize hazards, Assess risks, Minimize risks, Prepare for emergencies) as endorsed by the American Chemical Society (ACS) Center for Lab Safety[1].

Operational Safety & Handling Protocols

Before initiating any disposal procedures, personnel must adhere to strict operational controls mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Personal Protective Equipment (PPE) Causality:

  • Gloves: Standard latex gloves are insufficient. Causality: Lipophilic organic amines can rapidly permeate latex. You must use nitrile gloves with a minimum thickness of 4 mil. If handling concentrated solutions in organic solvents (like dichloromethane), double-gloving or using heavier-duty butyl rubber gloves is required.

  • Eye Protection: Splash-proof chemical goggles (not just safety glasses). Causality: The basic nature of the amine can cause severe ocular irritation or corneal damage upon contact.

  • Ventilation: All transfers and waste consolidations must occur within a certified Class II fume hood to mitigate inhalation risks from solvent vapors or aerosolized powders.

Step-by-Step Disposal Methodologies

Under the EPA’s Resource Conservation and Recovery Act (RCRA), hazardous waste generators must accurately categorize and segregate their waste streams[3]. The disposal of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine depends entirely on its chemical state and the solvents used during your workflow.

Protocol A: Liquid Waste Segregation and Neutralization
  • Determine the Halogen Content:

    • If the compound was utilized as a free base in non-halogenated solvents (e.g., ethyl acetate, methanol), route it to the Non-Halogenated Organic Waste stream.

    • If the compound was utilized as a hydrochloride salt, or extracted using halogenated solvents (e.g., chloroform, dichloromethane), it must be routed to the Halogenated Organic Waste stream. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing halogenated waste into non-halogenated streams violates EPA RCRA standards and creates severe environmental hazards[3].

  • Aqueous Extraction Neutralization:

    • If you perform an aqueous wash of the compound, the resulting aqueous layer will likely be basic due to the secondary amine.

    • Self-Validating Step: Before adding this wash to the bulk aqueous waste carboy, test the pH using indicator strips.

    • Adjust the pH to a neutral range (pH 6–8) using 1M HCl or 1M NaOH. Causality: Adding unneutralized basic waste to a generic aqueous waste carboy can trigger an unexpected exothermic acid-base reaction, potentially causing the carboy to over-pressurize and rupture.

  • Transfer and Cap: Transfer the neutralized liquid to the appropriate High-Density Polyethylene (HDPE) waste carboy. Ensure the carboy is fitted with a vented cap to prevent pressure accumulation.

Protocol B: Solid Waste and Spill Mitigation
  • Spill Containment: In the event of a spill, cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • Critical Warning:Do not use bleach to decontaminate the surface. Causality: The secondary amine on the prolyl group will react with sodium hypochlorite to generate toxic chloramine gas. Use a mild acidic detergent or commercially available amine-spill neutralizer instead.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable container.

  • Consolidation: Place all contaminated solid consumables (weigh boats, pipette tips, and used nitrile gloves) into a double-lined polyethylene bag. Label clearly as "Solid Chemically Contaminated Waste - Contains Piperidine Derivatives" and route for standard chemical incineration.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing 1-(L-Prolyl)-3-(ethoxymethyl)piperidine waste, ensuring compliance with EPA accumulation standards.

WasteWorkflow Start 1-(L-Prolyl)-3-(ethoxymethyl)piperidine Waste Generated CheckForm Determine Chemical State (Solid, Liquid, or Aqueous) Start->CheckForm Solid Solid Waste / Contaminated PPE CheckForm->Solid Liquid Organic Solvent Solution CheckForm->Liquid Aqueous Aqueous Wash / Extraction CheckForm->Aqueous SolidDisp Double-bag in Bio/Chem bin Route to Incineration Solid->SolidDisp LiquidDisp Non-Halogenated Organic Waste (Unless HCl salt/DCM used) Liquid->LiquidDisp AqueousDisp Check pH (Adjust to 6-8) Route to Aqueous Waste Stream Aqueous->AqueousDisp

Workflow for the segregation and disposal of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine waste streams.

Quantitative Data: RCRA Waste Stream Categorization

To maintain compliance with Large Quantity Generator (LQG) or Small Quantity Generator (SQG) regulations, ensure your waste streams align with the following operational parameters[3][4]:

Waste Stream CategoryPotential EPA Waste CodePrimary Hazard CharacteristicApproved Container TypeMax Accumulation Time (LQG)
Non-Halogenated Organic D001 (if mixed with flammable solvent)Ignitable / ToxicHDPE Carboy (Red Label)90 Days
Halogenated Organic D022 (if DCM/Chloroform used)Toxic / CorrosiveHDPE Carboy (Yellow Label)90 Days
Aqueous Waste D002 (if pH falls outside 2.0 - 12.5)Corrosive (if unneutralized)Polyethylene Carboy90 Days
Solid / PPE Waste None (Typically Non-RCRA)IrritantDouble-lined Poly Bag90 Days

Note: Accumulation times may extend to 180 days if your facility is classified as a Small Quantity Generator (SQG)[4]. Always verify with your institutional Environmental Health and Safety (EHS) office.

References

  • EPA RCRA Hazardous Waste Generator Improvements Rule Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • ACS Center for Lab Safety & R.A.M.P. Framework Source: American Chemical Society (ACS) URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

As a Senior Application Scientist, I approach the handling of complex organic intermediates not just as a regulatory requirement, but as a critical component of experimental integrity and operator survival. 1-(L-Prolyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex organic intermediates not just as a regulatory requirement, but as a critical component of experimental integrity and operator survival. 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a highly specialized, chiral diamine derivative. Structurally, it combines a pyrrolidine ring (from L-proline) and a piperidine ring, making it a potent, lipophilic secondary/tertiary amine.

Because of its basicity and lipophilicity, this compound can rapidly penetrate biological membranes and degrade standard laboratory barriers. The following guide provides a self-validating, mechanistic approach to handling this chemical safely, ensuring both operator protection and cross-contamination prevention.

PART 1: Hazard Profile & Mechanistic Risk Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the causality of the chemical's hazards. Amines do not merely burn; they saponify the lipid bilayers of human tissue.

Table 1: Hazard Matrix and Mechanistic Causality

Hazard ClassMechanistic CausalityRequired PPE & Engineering Control
Corrosive to Skin/Eyes The basic nitrogen atoms abstract protons from water in tissues, generating hydroxide ions that rapidly saponify cellular lipids, leading to deep liquefaction necrosis.Chemical splash goggles (ANSI Z87.1); Double-layered nitrile gloves[1].
Inhalation Toxicity High vapor pressure at ambient temperature allows the lipophilic amine to cross the alveolar-capillary membrane, causing respiratory tract burns and systemic toxicity.Chemical Fume Hood (80–100 fpm face velocity)[2]; Half-mask respirator if ventilation fails.
Material Degradation Non-polar and mildly polar basic organics cause swelling and cross-link disruption in polyisoprene (latex), leading to rapid barrier failure.Strictly avoid latex. Use Nitrile (min 0.11 mm) or Butyl rubber gloves[1].
Reactivity Exothermic acid-base reactions occur violently upon contact with strong mineral acids or oxidizers, risking thermal burns or vapor expansion.Segregated storage; Flame-resistant (FR) lab coat[3].

PART 2: PPE Selection & Scientific Justification

Standard laboratory PPE is insufficient for concentrated piperidine derivatives. Every piece of equipment must be selected based on its chemical resistance profile.

Hand Protection: The Double-Glove System
  • Primary Barrier (Outer): Heavy-duty Nitrile (minimum 0.11 mm thickness) or Butyl rubber.

  • Secondary Barrier (Inner): Standard disposable nitrile.

  • Causality: Piperidine derivatives are highly permeating. If the outer glove suffers a micro-puncture or chemical breakthrough, the inner glove provides a critical 2-to-3-minute window for the operator to safely abort the procedure and de-gown. Latex must never be used, as amines rapidly degrade its polyisoprene matrix[1].

Eye and Face Protection
  • Requirement: Indirect-vented chemical splash goggles. Safety glasses are strictly prohibited.

  • Causality: Capillary action can draw liquid amines around the edges of standard safety glasses. In the event of a splash, the basicity of the compound will cause irreversible corneal damage within seconds. If handling volumes greater than 50 mL, a full-face shield must be worn over the goggles.

Body Protection
  • Requirement: A fully buttoned, flame-resistant (FR) lab coat with knit cuffs, plus a chemical-resistant neoprene apron for scale-up operations.

  • Causality: Knit cuffs prevent the sleeves from dragging into the chemical and create a seal under the gloves, eliminating exposed skin at the wrists.

Respiratory & Engineering Controls
  • Requirement: All handling must occur within a certified chemical fume hood[2].

  • Causality: According to the OSHA Laboratory Standard (29 CFR 1910.1450), engineering controls must be the primary line of defense[4]. The hood ensures that volatile amine vapors are swept away from the operator's breathing zone.

PART 3: Self-Validating Operational Workflow

A protocol is only as good as its ability to verify its own success. The following step-by-step methodology incorporates built-in validation checks.

Phase 1: Pre-Operational Setup
  • Ventilation Validation: Observe the digital flow monitor on the fume hood.

    • Validation Check: The face velocity must read between 80 and 100 feet per minute (fpm). If the monitor is broken or reads <80 fpm, the system fails validation. Do not open the chemical container.

  • Barrier Integrity Check: Perform an air-inflation test on the outer nitrile gloves before donning.

    • Validation Check: Roll the cuff tightly to trap air. No pressure loss indicates an intact barrier.

  • Emergency Staging: Verify that the nearest eyewash station is unobstructed and within a 10-second travel distance. Flush the eyewash for 5 seconds to confirm water pressure[2].

Phase 2: Dispensing and Handling
  • Inert Atmosphere (If Applicable): Because amines can absorb atmospheric CO2 to form carbamate salts, purge the reaction vessel with dry Nitrogen or Argon.

  • Syringe Transfer: For liquid dispensing, use a glass syringe with a PTFE (Teflon) plunger. Avoid plastic syringes, which may leach plasticizers when exposed to lipophilic amines.

  • Mass Validation: Weigh the stock vial before and after dispensing (weighing by difference).

    • Validation Check: The mass lost from the stock vial must exactly equal the mass gained in the reaction vessel, confirming no material was lost to spills or evaporation.

Phase 3: De-Gowning and Waste Segregation
  • Glove Removal: Use the "pinch-and-pull" method to remove the outer gloves, turning them inside out to trap any microscopic chemical residue.

  • Waste Segregation: Dispose of all contaminated consumables in a clearly labeled "Halogen-Free Organic Basic Waste" container. Do not mix with acidic waste, as this will trigger a violent exothermic neutralization[3].

PART 4: Spill Response and Neutralization Plan

In the event of a spill, immediate, calculated action is required. Do not use water to wash a concentrated amine spill, as the dissolution is highly exothermic and will vaporize the chemical.

  • Minor Spills (<50 mL inside the fume hood):

    • Cover the spill with a specialized chemical absorbent pad or inert clay (e.g., vermiculite).

    • Carefully neutralize the area with a weak, dilute acid (such as 5% Citric Acid or Sodium Bisulfate). Causality: This converts the volatile free-base amine into a stable, non-volatile, water-soluble salt[5].

    • Collect the neutralized slurry with non-sparking tools and place it in a hazardous waste bucket.

  • Major Spills (>50 mL or outside the fume hood):

    • Immediately evacuate the laboratory.

    • Close the doors to isolate the vapor hazard.

    • Contact Environmental Health and Safety (EHS) and provide them with the chemical identity.

PART 5: Workflow Visualization

The following decision-tree illustrates the logical progression of the handling and spill response protocol.

Workflow Start Initiate Handling Protocol PPE Don PPE & Validate (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Validate >80 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Minor Minor Spill (<50 mL) Neutralize with Citric Acid Spill->Minor Yes (Minor) Major Major Spill (>50 mL) Evacuate & Call EHS Spill->Major Yes (Major) Dispose Dispose as Hazardous Basic Organic Waste Spill->Dispose No Minor->Dispose End De-gown & Wash Hands Dispose->End

Caption: Operational workflow and self-validating spill response logic for handling piperidine derivatives.

PART 6: References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[Link]

Sources

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